6-Nitroindene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
75476-80-1 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
6-nitro-1H-indene |
InChI |
InChI=1S/C9H7NO2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2 |
InChI Key |
UJHGOFSFBKXJNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Nitroindene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis for 6-nitroindene and its detailed characterization. Due to the limited availability of published data on this specific molecule, this document outlines a theoretical yet plausible approach based on established principles of organic chemistry and spectroscopic analysis of analogous compounds.
Introduction
This compound is an aromatic compound of interest in medicinal chemistry and materials science due to the presence of the reactive indene (B144670) scaffold and the electron-withdrawing nitro group. The indene ring system is a structural motif found in various biologically active molecules, and the introduction of a nitro group can significantly alter the electronic properties and reactivity of the parent molecule, making it a valuable intermediate for further functionalization in drug discovery and development. This guide details a feasible synthetic route and the expected analytical characterization of the target compound.
Proposed Synthesis of this compound
A plausible method for the synthesis of this compound is the electrophilic nitration of indene. It is crucial to note that the nitration of indene can be a highly exothermic and potentially hazardous reaction, requiring strict control of reaction conditions. The following protocol is a proposed method designed to mitigate these risks by using a milder nitrating agent, acetyl nitrate (B79036), generated in situ from nitric acid and acetic anhydride (B1165640).
Experimental Protocol: Nitration of Indene
Materials:
-
Indene (C₉H₈)
-
Acetic anhydride ((CH₃CO)₂O)
-
Fuming nitric acid (HNO₃, 90%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation of the Nitrating Agent: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a thermometer, cool a solution of acetic anhydride in dichloromethane to 0 °C in an ice-salt bath.
-
Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C. The formation of acetyl nitrate occurs in situ.
-
Nitration Reaction: After the addition of nitric acid is complete, continue stirring for an additional 15 minutes at 0 °C.
-
Dissolve indene in dichloromethane and cool the solution to -10 °C in a separate flask.
-
Slowly add the freshly prepared acetyl nitrate solution to the indene solution dropwise, maintaining the reaction temperature at -10 °C. The reaction is highly exothermic and requires careful monitoring.
-
After the addition is complete, allow the reaction mixture to stir at -10 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate this compound. The nitration of indene can potentially yield a mixture of isomers (e.g., 5-nitroindene); therefore, careful separation is crucial.
Characterization of this compound
The following section details the expected analytical data for the characterization of this compound based on the known spectral properties of indene and other nitro-aromatic compounds.
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | Expected to be higher than indene (-2 °C) |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone), insoluble in water. |
Spectroscopic Data (Predicted)
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the aromatic and the five-membered rings. The electron-withdrawing nitro group will deshield the aromatic protons, particularly those in the ortho and para positions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~ 3.4 - 3.6 | t | ~ 2.0 |
| H-2 | ~ 6.7 - 6.9 | dt | ~ 5.5, 2.0 |
| H-3 | ~ 7.0 - 7.2 | dt | ~ 5.5, 2.0 |
| H-4 | ~ 7.5 - 7.7 | d | ~ 8.0 |
| H-5 | ~ 8.0 - 8.2 | dd | ~ 8.0, 2.0 |
| H-7 | ~ 8.3 - 8.5 | d | ~ 2.0 |
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbon atom attached to the nitro group (C-6) and the other aromatic carbons will be significantly affected.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 39-41 |
| C-2 | ~ 130-132 |
| C-3 | ~ 133-135 |
| C-3a | ~ 145-147 |
| C-4 | ~ 125-127 |
| C-5 | ~ 120-122 |
| C-6 | ~ 147-149 |
| C-7 | ~ 118-120 |
| C-7a | ~ 143-145 |
3.2.3. IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the nitro group, as well as the aromatic and aliphatic C-H bonds. Aromatic nitro compounds typically exhibit two strong N-O stretching bands.[1][2][3]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=C Aromatic Stretch | 1600 - 1475 | Medium |
| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |
| Symmetric NO₂ Stretch | 1360 - 1320 | Strong |
| C-N Stretch | 880 - 840 | Medium |
| Out-of-plane C-H Bending | 900 - 675 | Strong |
3.2.4. Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns for nitro-aromatic compounds.
| m/z Value (Predicted) | Assignment |
| 161 | [M]⁺ (Molecular Ion) |
| 131 | [M - NO]⁺ |
| 115 | [M - NO₂]⁺ |
| 89 | [C₇H₅]⁺ |
Visualizations
The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of this compound.
Caption: Proposed synthesis of this compound via nitration of indene.
Caption: General workflow for the characterization of this compound.
References
6-Nitroindene: A Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 6-nitroindene. The information is intended to support research and development efforts in medicinal chemistry and related scientific fields.
Chemical Properties
This compound is an aromatic nitro compound with the molecular formula C₉H₇NO₂.[1] Its chemical structure consists of an indene (B144670) bicycle with a nitro group substituted at the 6-position of the benzene (B151609) ring. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule.
Physicochemical and Spectroscopic Data
While experimental data for this compound is limited, the following tables summarize its computed physicochemical properties and the expected spectroscopic characteristics based on data from the structurally related compound 6-nitroindole (B147325) and general principles of spectroscopy for nitroaromatic compounds.
Table 1: Physicochemical Properties of this compound (Computed)
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| IUPAC Name | 6-nitro-1H-indene | [1] |
| CAS Number | 75476-80-1 | [1] |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Bands | Rationale |
| ¹H NMR | Aromatic protons ortho to the nitro group will be deshielded (downfield shift), while protons on the five-membered ring will appear at characteristic shifts for indene. | The nitro group is strongly electron-withdrawing, deshielding nearby protons.[2] Data for 6-nitroindole shows aromatic protons in the range of 7.5-8.5 ppm.[3] |
| ¹³C NMR | The carbon atom attached to the nitro group (ipso-carbon) will be significantly deshielded. Other aromatic carbons will also show shifts influenced by the nitro group. | The electron-withdrawing nature of the nitro group causes a downfield shift for the ipso-carbon.[2] 13C NMR data for 6-nitroindole shows aromatic carbons in the range of 110-150 ppm.[1] |
| IR Spectroscopy | Strong asymmetric and symmetric N-O stretching bands are expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. | These are characteristic absorption bands for aromatic nitro compounds.[4] |
| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 161. Fragmentation may involve the loss of the nitro group (NO₂) and other characteristic fragments of the indene ring. | Based on the molecular weight and common fragmentation patterns of nitroaromatic compounds.[5] |
Reactivity
The reactivity of this compound is primarily governed by the interplay between the aromatic indene ring system and the electron-withdrawing nitro group.
Electrophilic Aromatic Substitution
The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution.[6][7] Therefore, further substitution on the benzene ring of this compound is expected to be disfavored and, if it occurs, will likely be directed to the positions meta to the nitro group (positions 5 and 7).
Reduction of the Nitro Group
A key reaction of nitroaromatic compounds is the reduction of the nitro group to an amino group. This transformation is crucial for the synthesis of various derivatives and is often a key step in the biological activation of nitro compounds.[8] The reduction can be achieved using various reducing agents, such as tin or iron in the presence of a strong acid.
Experimental Protocols
Synthesis of this compound (Hypothetical Protocol)
The synthesis of this compound would likely proceed via the nitration of indene. A general procedure for the nitration of an aromatic compound is provided below.
Materials:
-
Indene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Separatory funnel
-
Dichloromethane (or other suitable organic solvent)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (B86663) (anhydrous)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.
-
Indene is added dropwise to the cooled acid mixture with constant stirring, ensuring the temperature is maintained below a certain threshold to prevent over-nitration and side reactions.
-
After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature for a specified period.
-
The reaction mixture is then carefully poured over crushed ice and extracted with an organic solvent like dichloromethane.
-
The organic layer is washed with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification can be achieved by recrystallization or column chromatography.
Reduction of this compound to 6-Aminoindene (Hypothetical Protocol)
The reduction of the nitro group to an amine is a standard transformation. A general procedure using tin and hydrochloric acid is described below.
Materials:
-
This compound
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Reflux apparatus
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
This compound and granulated tin are placed in a round-bottom flask.
-
Concentrated hydrochloric acid is added portion-wise with stirring. The reaction is often exothermic and may require cooling.
-
After the initial reaction subsides, the mixture is heated under reflux for a set period to ensure complete reduction.
-
The reaction mixture is cooled and made basic by the slow addition of a concentrated sodium hydroxide solution to precipitate tin salts and liberate the free amine.
-
The aqueous mixture is then extracted with a suitable organic solvent.
-
The combined organic extracts are washed with brine, dried over a suitable drying agent, and the solvent is evaporated to yield 6-aminoindene.
Visualizations
General Synthesis and Reactivity Workflow
The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent reduction to 6-aminoindene.
Caption: Synthesis of this compound and its reduction.
Hypothetical Bioactivation Pathway
Many nitroaromatic compounds exert their biological effects after being metabolically activated via reduction of the nitro group.[8] The following diagram illustrates a general, hypothetical bioactivation pathway for this compound, which is common for many nitro-containing xenobiotics.
Caption: General bioactivation of a nitroaromatic compound.
References
- 1. 6-Nitroindole(4769-96-4) 13C NMR spectrum [chemicalbook.com]
- 2. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. 6-Nitroindole(4769-96-4) 1H NMR spectrum [chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 6-Nitroindole [webbook.nist.gov]
- 6. testbook.com [testbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 6-Nitroindene: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 6-Nitroindene. Due to the limited availability of published experimental data for this specific compound, this guide leverages established principles of spectroscopy and data from analogous compounds to predict its spectral behavior in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document also outlines detailed, generalized experimental protocols for these analytical techniques, suitable for the analysis of this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound based on its chemical structure and comparison with related molecules such as indene, nitrobenzene, and other nitroaromatic compounds. It is important to note that these are predicted values and may differ from experimental results.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 | ~3.4 | t | ~2.0 |
| H2 | ~6.8 | dt | J ≈ 5.6, 2.0 |
| H3 | ~7.2 | d | J ≈ 5.6 |
| H4 | ~7.6 | d | J ≈ 8.2 |
| H5 | ~8.1 | dd | J ≈ 8.2, 2.1 |
| H7 | ~8.3 | d | J ≈ 2.1 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~35 |
| C2 | ~130 |
| C3 | ~125 |
| C3a | ~145 |
| C4 | ~122 |
| C5 | ~128 |
| C6 | ~148 (ipso-nitro) |
| C7 | ~120 |
| C7a | ~146 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2950-2850 | Medium-Weak |
| Asymmetric NO₂ Stretch | 1550-1500 | Strong |
| Symmetric NO₂ Stretch | 1355-1335 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
| C-N Stretch | 870-830 | Medium |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 161.05 | Molecular Ion |
| [M-NO₂]⁺ | 115.05 | Loss of nitro group |
| [M-O]⁺ | 145.05 | Loss of an oxygen atom |
| [C₉H₇]⁺ | 115.05 | Indenyl cation |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain it.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set a wider spectral width (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Increase the number of scans significantly (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
Set a longer relaxation delay if necessary.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm or the residual solvent peak).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure (Attenuated Total Reflectance - ATR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and correlate them to specific functional groups using a correlation table. Pay close attention to the regions for nitro group stretches, aromatic and aliphatic C-H stretches, and C=C stretches.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Procedure (Electron Ionization - EI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The sample is vaporized and carried by an inert gas through the GC column, where it is separated from any impurities.
-
The separated compound elutes from the column and enters the ion source of the mass spectrometer.
-
-
Ionization and Mass Analysis:
-
In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information. Look for characteristic losses, such as the loss of the nitro group (NO₂).
-
Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Caption: Relationship between the structure of this compound and its expected spectroscopic signatures.
6-Nitroindene: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitroindene is a functionalized indene (B144670) derivative that holds significant potential as a versatile building block in organic synthesis. The indene scaffold is a core structural motif in numerous biologically active molecules and materials. The presence of the nitro group at the 6-position of the indene ring system introduces unique electronic properties and provides a handle for a wide array of chemical transformations. This guide explores the synthesis, reactivity, and potential applications of this compound, offering a comprehensive resource for chemists engaged in the design and synthesis of complex organic molecules.
The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. More importantly, the nitro group itself can be transformed into a variety of other functional groups, including amines, or be utilized as a leaving group in modern cross-coupling reactions. This versatility makes this compound an attractive starting material for the synthesis of diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science.
Synthesis of this compound
The synthesis of this compound can be approached through several routes, primarily involving the nitration of an indene or indanone precursor. Direct nitration of indene can lead to a mixture of isomers and polymerization due to the reactivity of the double bond. A more controlled approach often involves the nitration of a more stable precursor like indanone, followed by subsequent modification to introduce the double bond.
A common strategy involves the nitration of 1-indanone (B140024) to produce 6-nitro-1-indanone, which can then be reduced and dehydrated to yield this compound.
Caption: Synthetic pathway to this compound from 1-indanone.
Experimental Protocol: Synthesis of 6-Nitro-1-indanone
This is a general procedure and may require optimization.
To a stirred solution of 1-indanone in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for a few hours at room temperature. The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 6-nitro-1-indanone.[1]
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from the reactivity of both the nitro group and the indene core. The following sections detail key transformations that highlight its potential as a versatile building block.
Cycloaddition Reactions
The double bond in the five-membered ring of this compound can act as a dienophile in Diels-Alder reactions, providing access to complex polycyclic frameworks. The electron-withdrawing nitro group on the aromatic ring can influence the stereoselectivity of the cycloaddition.
Caption: Diels-Alder reaction of this compound.
While specific examples with this compound are not extensively reported, the reactivity of similar nitro-substituted alkenes in [4+2] cycloadditions is well-documented.[2][3][4][5][6]
This is a representative procedure and requires optimization for this compound.
A solution of this compound and a suitable diene (e.g., cyclopentadiene, isoprene) in a high-boiling solvent such as toluene (B28343) or xylene is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the Diels-Alder adduct.
| Diene | Product | Yield (%) | Reference |
| Cyclopentadiene | Tricyclic adduct | Not reported for this compound | [2] (General) |
| Isoprene | Substituted tetrahydrofluorene | Not reported for this compound | [3] (General) |
| Anthracene | Polycyclic aromatic adduct | Not reported for this compound | [4] (General) |
Palladium-Catalyzed Cross-Coupling Reactions
The nitro group in this compound can serve as a leaving group in various palladium-catalyzed cross-coupling reactions, offering an alternative to traditional aryl halides or triflates. This denitrative coupling approach is a powerful tool for C-C and C-heteroatom bond formation.[7][8]
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent.[7][9][10][11][12]
General Experimental Protocol: Suzuki-Miyaura Coupling of a Nitroarene
This is a representative procedure and requires optimization for this compound.
A mixture of the nitroarene (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., SPhos, 4-10 mol%), and base (e.g., K₃PO₄, 2.0 equiv) in a suitable solvent (e.g., dioxane/water) is heated under an inert atmosphere. After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.[7]
| Arylboronic Acid | Product | Yield (%) | Reference |
| Phenylboronic acid | 6-Phenylindene | Not reported for this compound | [9] (General) |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)indene | Not reported for this compound | [7] (General) |
The Heck reaction allows for the arylation of alkenes using this compound as the aryl source.[8][13][14][15][16]
General Experimental Protocol: Heck Coupling of a Nitroarene
This is a representative procedure and requires optimization for this compound.
A mixture of the nitroarene (1.0 equiv), alkene (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 equiv) in a polar aprotic solvent (e.g., DMF, NMP) is heated under an inert atmosphere. After cooling, the reaction mixture is filtered, and the filtrate is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.[8]
| Alkene | Product | Yield (%) | Reference |
| Styrene | 6-Styrylindene | Not reported for this compound | [13] (General) |
| n-Butyl acrylate | Butyl 3-(inden-6-yl)acrylate | Not reported for this compound | [14] (General) |
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne.[17][18][19][20][21]
General Experimental Protocol: Sonogashira Coupling of a Nitroarene
This is a representative procedure and requires optimization for this compound.
To a solution of the nitroarene (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF, DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., Et₃N, 2.0 equiv) are added. The reaction mixture is stirred at room temperature or elevated temperature under an inert atmosphere until completion. The solvent is removed, and the residue is purified by column chromatography.[17]
| Alkyne | Product | Yield (%) | Reference |
| Phenylacetylene | 6-(Phenylethynyl)indene | Not reported for this compound | [19] (General) |
| 1-Hexyne | 6-(Hex-1-yn-1-yl)indene | Not reported for this compound | [20] (General) |
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, providing access to 6-aminoindane and its derivatives. These amino-functionalized indanes are valuable intermediates in medicinal chemistry.
References
- 1. chembk.com [chembk.com]
- 2. organicreactions.org [organicreactions.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic reductive [4 + 1]-cycloadditions of vinylidenes and dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 8. Denitrative Mizoroki–Heck reaction of unactivated alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 10. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 11. Suzuki-Miyaura coupling of arylboronic acids to gold(iii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 21. Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Emerging Therapeutic Potential of 6-Nitroindene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biological activities of 6-nitroindene derivatives and related 6-nitro-containing heterocyclic compounds. The presence of the nitro group, a potent electron-withdrawing moiety, often imparts significant pharmacological properties to organic molecules.[1][2][3] This document collates available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a foundational resource for researchers in the field of drug discovery and development.
Introduction: The Significance of the Nitro Group in Medicinal Chemistry
The nitro group (-NO2) is a well-established pharmacophore that can profoundly influence a molecule's biological activity.[1][2][3] Its strong electron-withdrawing nature can alter the pharmacokinetic and pharmacodynamic properties of a parent molecule, often leading to enhanced potency and novel mechanisms of action.[1][2] The biological effects of nitro-containing compounds are diverse, with demonstrated efficacy in antimicrobial, anticancer, antiparasitic, and anti-inflammatory applications.[1][3][4][5] The mechanism of action for many nitroaromatic drugs involves the enzymatic reduction of the nitro group within target cells or microorganisms, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA, proteins, and other vital cellular components.[1][6]
While the indene (B144670) scaffold itself is a key structural motif in various biologically active compounds, the specific exploration of this compound derivatives remains a relatively nascent field of study. However, research on analogous 6-nitro-substituted heterocyclic systems, such as indazoles and quinolones, provides valuable insights into the potential therapeutic applications of this class of compounds.
Antiproliferative and Anticancer Activity
Recent studies have highlighted the potential of 6-nitro-substituted heterocyclic compounds as anticancer agents. The presence of the nitro group can contribute to cytotoxicity against various cancer cell lines.
2.1. Quantitative Data: Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of selected 6-nitro-containing heterocyclic derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivative 11a | NCI-H460 (Lung Carcinoma) | 5 - 15 | [7] |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivative 11b | NCI-H460 (Lung Carcinoma) | 5 - 15 | [7] |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivative 12a | NCI-H460 (Lung Carcinoma) | 5 - 15 | [7] |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivative 12b | NCI-H460 (Lung Carcinoma) | 5 - 15 | [7] |
| Nitro Derivative of β-Asarone (Compound 2) | SW-982 (Synovial Sarcoma) | 5-10 fold increase in activity compared to β-asarone | [8] |
| Nitro Derivative of β-Asarone (Compound 2) | HeLa (Cervical Cancer) | 5-10 fold increase in activity compared to β-asarone | [8] |
| Nitro Derivative of β-Asarone (Compound 2) | PC-3 (Prostate Cancer) | 5-10 fold increase in activity compared to β-asarone | [8] |
| Nitro Derivative of β-Asarone (Compound 2) | IMR-32 (Neuroblastoma) | 5-10 fold increase in activity compared to β-asarone | [8] |
2.2. Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (e.g., a known anticancer drug) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by mitochondrial reductase enzymes in viable cells, are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
2.3. Visualization: General Workflow for Anticancer Drug Screening
Caption: A generalized workflow for the screening and evaluation of potential anticancer compounds.
Antimicrobial Activity
Nitro-containing compounds have a long history of use as antimicrobial agents.[1][6][9] Their efficacy often stems from the intracellular reduction of the nitro group to generate radical species that are toxic to microbial cells.[1]
3.1. Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for selected 6-nitro-substituted heterocyclic derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivative 12a | Neisseria gonorrhoeae | 250 | [7] |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivative 13b | Neisseria gonorrhoeae | 62.5 | [7] |
| Halogenated Nitro Derivatives 9b-9d | Staphylococcus aureus | 15.6 - 62.5 | [1][6] |
| Halogenated Nitro Derivatives 9b-9d | Candida sp. | 15 - 500 | [1][6] |
3.2. Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
3.3. Visualization: Proposed Mechanism of Action for Nitroaromatic Antimicrobials
Caption: A simplified diagram illustrating the proposed mechanism of antimicrobial action for nitroaromatic compounds.
Enzyme Inhibition
The biological activity of this compound derivatives may also be attributed to their ability to inhibit specific enzymes. For instance, related nitro-containing heterocyclic compounds, such as 6-nitrobenzimidazoles, have been shown to be potent phosphodiesterase inhibitors.[10]
4.1. Quantitative Data: Enzyme Inhibition
The following table provides IC50 values for 6-nitrobenzimidazole derivatives as phosphodiesterase inhibitors.
| Compound | Enzyme | IC50 (µM) | Reference |
| 6-Nitrobenzimidazole Derivative 30 | Phosphodiesterase | 1.5 ± 0.043 | [10] |
| 6-Nitrobenzimidazole Derivative 1 | Phosphodiesterase | 2.4 ± 0.049 | [10] |
| 6-Nitrobenzimidazole Derivative 11 | Phosphodiesterase | 5.7 ± 0.113 | [10] |
| 6-Nitrobenzimidazole Derivative 13 | Phosphodiesterase | 6.4 ± 0.148 | [10] |
4.2. Experimental Protocol: General Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer solution.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., a this compound derivative) for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
4.3. Visualization: Types of Reversible Enzyme Inhibition
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. Nitro Derivatives of Naturally Occurring β-Asarone and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 10. 6-Nitrobenzimidazole derivatives: potential phosphodiesterase inhibitors: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Electronic Effects of the Nitro Group in 6-Nitroindene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a nitro group into an aromatic system profoundly alters its electronic properties, influencing its reactivity, spectroscopic characteristics, and potential as a pharmacophore. This technical guide outlines a comprehensive investigative approach to characterizing the electronic effects of the nitro group in 6-nitroindene. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document provides a series of proposed experimental protocols and predictive data based on established principles of physical organic chemistry and analogy to similar nitroaromatic compounds. Methodologies for synthesis, spectroscopic analysis (¹H NMR, ¹³C NMR, UV-Vis, FT-IR), and electrochemical studies are detailed. Furthermore, this guide presents expected quantitative data in tabular format and visualizes key concepts and workflows using Graphviz diagrams to facilitate a thorough investigation by researchers in organic chemistry and drug development.
Introduction
The indene (B144670) scaffold is a constituent of various biologically active molecules and materials. The functionalization of this bicyclic aromatic hydrocarbon can lead to compounds with novel properties. The nitro group (—NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects.[1] When attached to an aromatic ring, it deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[2] The presence of the nitro group also imparts a distinct electrochemical signature, typically a quasi-reversible reduction at negative potentials.[3]
Understanding the precise electronic impact of the nitro group at the 6-position of the indene ring system is crucial for predicting the molecule's reactivity, designing subsequent synthetic transformations, and evaluating its potential in medicinal chemistry and materials science. This guide provides the necessary framework for such an investigation.
Proposed Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the direct nitration of indene. Care must be taken to control the reaction conditions to favor mono-nitration and manage the formation of isomers.
Protocol:
-
Reaction Setup: To a cooled (0 °C) and stirred solution of indene (1 equivalent) in acetic anhydride, slowly add a pre-mixed solution of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (0.5 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (B1210297) solvent system.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and stir until the ice has melted.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of hexane/ethyl acetate to isolate the this compound isomer.
Spectroscopic Characterization
Proton (¹H) NMR Spectroscopy:
-
Objective: To observe the chemical shifts and coupling constants of the protons, particularly the downfield shift of aromatic protons due to the electron-withdrawing nitro group.
-
Protocol: Dissolve approximately 10 mg of purified this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
Carbon-13 (¹³C) NMR Spectroscopy:
-
Objective: To identify the chemical shifts of all carbon atoms, noting the significant downfield shift of the carbon directly attached to the nitro group (C6) and other carbons in the aromatic ring.
-
Protocol: Use the same sample prepared for ¹H NMR. Record the ¹³C NMR spectrum with proton decoupling.
-
Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity. The nitro group is expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted indene.[4]
-
Protocol: Prepare a stock solution of this compound in ethanol (B145695) of a known concentration (e.g., 1x10⁻³ M). Prepare a series of dilutions (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 1x10⁻⁵ M). Record the UV-Vis spectrum for each dilution from 200 to 600 nm using a quartz cuvette with a 1 cm path length, using ethanol as the blank.
-
Objective: To identify the characteristic vibrational frequencies of the nitro group.
-
Protocol: Acquire the FT-IR spectrum of a thin film of purified this compound on a KBr plate or as a KBr pellet. The spectrum should be recorded from 4000 to 400 cm⁻¹. Look for strong asymmetric and symmetric stretching bands for the N-O bond.[4]
Electrochemical Analysis: Cyclic Voltammetry
-
Objective: To determine the reduction potential of the nitro group in this compound, providing a quantitative measure of its electron-accepting ability. The reduction of aromatic nitro compounds is a well-studied process.[5]
-
Protocol:
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), in anhydrous acetonitrile.
-
Analyte Solution: Prepare a 1 mM solution of this compound in the electrolyte solution.
-
Electrochemical Cell: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Measurement: Purge the analyte solution with nitrogen or argon for 10-15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential from 0 V to a sufficiently negative potential (e.g., -1.5 V) and back, at a scan rate of 100 mV/s.
-
Predicted Quantitative Data
The following tables summarize the expected data from the proposed experiments, based on the known electronic effects of the nitro group on similar aromatic systems.
Table 1: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H (Aromatic) | 7.5 - 8.2 | Significant downfield shift due to -I and -M effects of NO₂. |
| ¹H (Vinyl) | 6.5 - 7.0 | Moderate downfield shift. |
| ¹H (Aliphatic, CH₂) | 3.0 - 3.5 | Minimal effect, slight downfield shift. |
| ¹³C (C-6) | 145 - 150 | Strong downfield shift due to direct attachment to NO₂. |
| ¹³C (Other Aromatic) | 120 - 140 | General downfield shift, with C5 and C7 most affected. |
Table 2: Predicted Spectroscopic and Electrochemical Data for this compound
| Parameter | Predicted Value | Rationale |
| UV-Vis λmax | ~280 - 320 nm | Bathochromic shift compared to indene (~250 nm) due to extended conjugation with the nitro group.[4] |
| FT-IR ν(N-O) asym | ~1520 - 1560 cm⁻¹ | Characteristic strong asymmetric stretch for an aromatic nitro group.[4] |
| FT-IR ν(N-O) sym | ~1340 - 1370 cm⁻¹ | Characteristic strong symmetric stretch for an aromatic nitro group.[4] |
| Reduction Potential (Epc) | -0.8 to -1.2 V vs Ag/AgCl | Typical range for the first one-electron reduction of a nitroaromatic compound in a non-aqueous solvent.[6] |
Visualizations
The following diagrams illustrate the proposed experimental workflow and the electronic nature of this compound.
Caption: Proposed experimental workflow for the synthesis and analysis of this compound.
Caption: Key resonance structures of this compound illustrating electron delocalization.
Conclusion
The electronic effects of the nitro group in the 6-position of the indene ring system are significant and predictable, though specific experimental validation is required. The protocols and predictive data outlined in this guide provide a robust framework for researchers to synthesize, characterize, and quantify these effects. The strong electron-withdrawing nature of the nitro group, confirmed through spectroscopic and electrochemical analysis, will render the aromatic ring electron-deficient, influencing its reactivity in further chemical modifications and its interactions in biological systems. This foundational knowledge is essential for the rational design of novel this compound derivatives for applications in drug discovery and materials science.
References
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability Profile of 6-Nitroindene
Disclaimer: Specific experimental data on the solubility and stability of 6-Nitroindene is limited in publicly available literature. This guide is therefore based on established principles for nitroaromatic compounds and provides detailed, generalized protocols and illustrative data for research and development purposes.
Introduction
This compound is a nitroaromatic compound with potential applications in chemical synthesis and pharmaceutical development. The nitro group, being strongly electron-withdrawing, significantly influences the molecule's physicochemical properties, including its solubility and stability, which are critical parameters for its handling, formulation, and biological activity.[1][2][3] This document outlines standardized protocols for evaluating the solubility and stability of this compound and presents illustrative data to guide experimental design.
Solubility Studies
The solubility of an active compound is a key determinant of its bioavailability and formulation possibilities. The following sections detail a protocol for determining the solubility of this compound in various pharmaceutically relevant solvents and provide an illustrative data set.
Experimental Protocol: Equilibrium Solubility Determination
This protocol aims to determine the equilibrium solubility of this compound in different solvents using the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (solid)
-
Solvents: Deionized Water, Ethanol, Propylene Glycol, Dimethyl Sulfoxide (DMSO)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) for HPLC calibration.
-
Sample Preparation: Add an excess amount of solid this compound to 1 mL of each test solvent in separate glass vials. The amount should be sufficient to ensure a saturated solution with visible solid material remaining.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set at 25°C and 200 rpm for 24 hours to reach equilibrium.
-
Sample Collection and Filtration: After 24 hours, allow the vials to stand undisturbed for 1 hour to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with the HPLC mobile phase to a concentration within the calibration curve range. Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
Data Analysis: The solubility is reported as the mean concentration from triplicate experiments.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound. These values are for illustrative purposes and should be experimentally verified.
| Solvent | Temperature (°C) | Illustrative Solubility (mg/mL) | Classification |
| Deionized Water | 25 | 0.05 | Sparingly Soluble |
| Ethanol | 25 | 15.2 | Soluble |
| Propylene Glycol | 25 | 8.5 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Very Soluble |
Solubility Testing Workflow
Caption: Workflow for equilibrium solubility determination.
Stability Studies
Stability testing is crucial to understand the degradation profile of a compound under various environmental conditions, which informs storage requirements and shelf-life.
Experimental Protocol: Forced Degradation Study
This protocol describes a forced degradation study to identify the degradation pathways of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled chambers
-
Photostability chamber with UV and visible light sources
-
HPLC system with a UV detector
Procedure:
-
Hydrolytic Stability:
-
Acidic: Mix the this compound solution with 0.1 M HCl.
-
Neutral: Mix the this compound solution with deionized water.
-
Basic: Mix the this compound solution with 0.1 M NaOH.
-
Incubate all solutions at 60°C and analyze samples at 0, 2, 4, 8, and 24 hours. Neutralize acidic and basic samples before HPLC analysis.
-
-
Oxidative Stability:
-
Mix the this compound solution with 3% H₂O₂.
-
Keep the solution at room temperature and analyze at 0, 2, 4, 8, and 24 hours.
-
-
Photostability:
-
Expose the this compound solution (in a quartz cuvette) to light in a photostability chamber (ICH Q1B guidelines).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both samples after a specified duration of exposure.
-
-
Thermal Stability:
-
Incubate the solid this compound and a solution at 60°C.
-
Analyze samples at predetermined time points.
-
-
Analysis: Use a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Illustrative Stability Data
The following table provides hypothetical results from a forced degradation study of this compound after 24 hours.
| Condition | Temperature (°C) | Illustrative Degradation (%) | Major Degradation Products |
| 0.1 M HCl | 60 | 8.2 | Not Identified |
| Deionized Water | 60 | < 1.0 | Not Applicable |
| 0.1 M NaOH | 60 | 25.7 | Not Identified |
| 3% H₂O₂ | 25 | 12.5 | Not Identified |
| Photolytic (ICH Q1B) | 25 | 18.9 | Not Identified |
| Thermal (Solid) | 60 | < 0.5 | Not Applicable |
Stability Testing Workflow
Caption: Workflow for forced degradation (stability) studies.
Potential Metabolic Pathway of Nitroaromatic Compounds
While the specific metabolic fate of this compound is not defined, nitroaromatic compounds generally undergo enzymatic reduction of the nitro group.[1] This process can lead to the formation of reactive intermediates that may be responsible for the compound's biological activity or toxicity. The reduction can proceed through nitroso and hydroxylamine (B1172632) intermediates to form an amino group.[1]
Caption: Generalized metabolic reduction of this compound.
References
An In-depth Technical Guide to the Reaction Mechanism of 6-Nitroindene Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the reaction mechanism behind the formation of 6-nitroindene, a critical synthon in various pharmaceutical and materials science applications. This document details the underlying principles of the electrophilic aromatic substitution reaction, explains the regioselectivity of the nitration of indene (B144670), provides a detailed experimental protocol for its synthesis, and presents key quantitative data for product characterization.
Introduction to the Nitration of Indene
The introduction of a nitro group onto the indene scaffold is a key transformation for the synthesis of a variety of functionalized molecules. Indene, a bicyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, undergoes electrophilic aromatic substitution, primarily on the electron-rich benzene ring. The nitration of indene to produce this compound is a classic example of this reaction class, governed by the principles of electrophilic attack and carbocation stabilization. Understanding the mechanism and the factors controlling the regioselectivity of this reaction is paramount for optimizing its yield and purity.
The Reaction Mechanism: Electrophilic Aromatic Substitution
The formation of this compound proceeds via a well-established electrophilic aromatic substitution (EAS) mechanism. This multi-step process can be broken down into three key stages:
Step 1: Generation of the Electrophile (Nitronium Ion)
The active electrophile in the nitration of aromatic compounds is the nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[1] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
Step 2: Electrophilic Attack and Formation of the Sigma Complex (Arenium Ion)
The electron-rich π-system of the indene ring acts as a nucleophile and attacks the nitronium ion. This attack disrupts the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Step 3: Deprotonation and Restoration of Aromaticity
In the final step, a weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the sp³-hybridized carbon of the sigma complex. This deprotonation step restores the aromaticity of the benzene ring, leading to the formation of the final product, this compound.
Below is a workflow diagram illustrating the key steps in the electrophilic aromatic substitution mechanism for the nitration of indene.
Caption: General workflow of the electrophilic aromatic substitution for indene nitration.
Regioselectivity: The Preferential Formation of this compound
The nitration of indene could potentially yield several isomers (4-, 5-, 6-, and 7-nitroindene). However, the reaction exhibits a notable regioselectivity, with the major product being this compound. This preference can be explained by examining the relative stabilities of the carbocation intermediates (sigma complexes) formed upon electrophilic attack at each possible position on the benzene ring.
The cyclopentene ring fused to the benzene ring acts as a weakly electron-donating group through hyperconjugation and inductive effects. This donation of electron density activates the benzene ring towards electrophilic attack. The stability of the resulting arenium ion is the key determinant of the regioselectivity.
Let's consider the resonance structures for the sigma complexes formed by the attack of the nitronium ion at the C-4, C-5, C-6, and C-7 positions of the indene ring.
-
Attack at C-6 (and C-5): When the electrophile attacks at the C-6 position, the positive charge in the resulting sigma complex can be delocalized across the ring. Crucially, one of the resonance structures places the positive charge on the carbon atom adjacent to the fused cyclopentene ring. This allows for stabilization through the electron-donating effect of the alkyl portion of the fused ring. A similar stabilization is observed for attack at the C-5 position.
-
Attack at C-4 (and C-7): Attack at the C-4 or C-7 positions results in a sigma complex where the positive charge is also delocalized. However, the resonance structures do not benefit from the same degree of stabilization from the fused ring as in the case of C-5 and C-6 attack.
Computational studies on the stability of these carbocation intermediates would provide a more quantitative understanding of the energy differences and further rationalize the observed regioselectivity. The preferential formation of this compound suggests that the transition state leading to the C-6 substituted sigma complex is the most energetically favorable.
The logical relationship for determining the major product is outlined in the following diagram:
References
An In-depth Review of the Synthesis, Biological Activity, and Therapeutic Potential of Nitroindene-Based Compounds
The indene (B144670) scaffold, a bicyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a nitro group to this scaffold can significantly modulate its physicochemical and pharmacological properties, leading to the discovery of novel therapeutic agents. This technical guide provides a comprehensive literature review of nitroindene and its related scaffolds, such as nitroindanone, focusing on their synthesis, biological activities, and potential applications in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this unique class of compounds.
Chemical Synthesis of Nitroindene and Related Scaffolds
The synthesis of nitroindene and its derivatives primarily involves the nitration of the indene core. The position of the nitro group is crucial and can be directed by the appropriate choice of nitrating agents and reaction conditions.
A common synthetic route to nitroindene involves the direct nitration of indene using a mixture of nitric acid and sulfuric acid. This typically yields a mixture of isomers, with 1-nitroindene and 2-nitroindene being the major products. The separation of these isomers can be achieved through chromatographic techniques.
For the synthesis of nitroindanone derivatives, a key intermediate is often a substituted indanone. For instance, 2-benzylidene-1-indanones can be synthesized and subsequently nitrated. One reported method involves the condensation of 1-indanone (B140024) with aromatic aldehydes to form 2-benzylidene-1-indanones, which can then be subjected to nitration.
Detailed Experimental Protocol: Synthesis of 2-benzylidene-1-indanone (B110557) derivatives
This protocol is adapted from a general method for the synthesis of 2-benzylidene-1-indanones, which can serve as precursors to nitro-substituted analogs.
-
Materials: 1-indanone, substituted benzaldehyde (B42025), sodium hydroxide (B78521), ethanol.
-
Procedure:
-
A solution of 1-indanone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) is prepared in ethanol.
-
An aqueous solution of sodium hydroxide is added dropwise to the mixture with constant stirring at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol.
-
The subsequent nitration of these 2-benzylidene-1-indanone derivatives would require careful optimization of reaction conditions to achieve the desired regioselectivity.
Biological Activities and Therapeutic Potential
Nitroindene and its related scaffolds have been investigated for a range of biological activities, with a primary focus on their potential as anticancer and antimicrobial agents.
Anticancer Activity
Several studies have highlighted the anticancer potential of indanone-based compounds. While direct evidence for nitroindene itself is limited in the readily available literature, the data on related scaffolds suggests that the nitroindene core is a promising area for anticancer drug discovery.
One area of significant interest is the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis in cancer cells. Certain 2-benzylidene-1-indanone derivatives have been shown to inhibit tubulin polymerization, suggesting a potential mechanism of action for related nitroindene compounds.[1]
Table 1: Cytotoxicity of Selected Indanone Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| 2-benzylidene-1-indanone derivative | Breast (MCF-7) | 10 - 880 | [1] |
| 2-benzylidene-1-indanone derivative | Colon (HCT) | 10 - 880 | [1] |
| 2-benzylidene-1-indanone derivative | Leukemia (THP-1) | 10 - 880 | [1] |
| 2-benzylidene-1-indanone derivative | Lung (A549) | 10 - 880 | [1] |
| Indanone-based thiazolyl hydrazone (ITH-6) | Colon (HT-29) | 0.41 ± 0.19 µM | [2] |
| Indanone-based thiazolyl hydrazone (ITH-6) | Colon (COLO 205) | Data not specified | [2] |
| Indanone-based thiazolyl hydrazone (ITH-6) | Colon (KM 12) | Data not specified | [2] |
It is important to note that these are examples from related indanone scaffolds, and further research is needed to determine the specific cytotoxicity of nitroindene derivatives.
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents.[3][4] The nitro group can undergo reduction within microbial cells, leading to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates that can cause cellular damage and death.[3] This mechanism suggests that nitroindene derivatives could possess significant antimicrobial properties.
While specific data for nitroindene is scarce, a study on 5-nitro-1,3-dioxane (B6597036) derivatives highlighted the importance of the nitro group for antimicrobial activity.[5] This provides a rationale for exploring the antimicrobial potential of nitro-substituted indenes.
Mechanism of Action
The primary proposed mechanism of action for the anticancer activity of indanone-related scaffolds is the inhibition of tubulin polymerization . This leads to a cascade of downstream events culminating in apoptosis.
Workflow for Investigating Tubulin Polymerization Inhibition
Caption: Experimental workflow for evaluating tubulin polymerization inhibitors.
The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase. Prolonged G2/M arrest can trigger the intrinsic apoptotic pathway.
Signaling Pathway of Tubulin Polymerization Inhibition Leading to Apoptosis
Caption: Proposed mechanism of action for nitroindene-induced apoptosis.
Conclusion and Future Directions
The literature on nitroindene and its direct derivatives is still in its early stages. However, the promising biological activities observed in related scaffolds, such as nitro-substituted indoles and various indanone derivatives, strongly suggest that the nitroindene core holds significant therapeutic potential. The established anticancer activity of indanones, particularly through the inhibition of tubulin polymerization, provides a clear and compelling direction for future research into nitroindene-based drug candidates.
Future efforts should focus on:
-
The development of efficient and regioselective synthetic methods for a diverse library of nitroindene and nitroindanone derivatives.
-
Comprehensive in vitro and in vivo screening of these compounds against a panel of cancer cell lines and microbial strains.
-
Detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by these compounds, with a particular focus on their interaction with tubulin.
A systematic exploration of the structure-activity relationships (SAR) will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of nitroindene-based compounds, ultimately paving the way for the development of novel and effective therapeutic agents.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Nitroindene: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). 6-Nitroindene is a potent mutagen and should be handled only by trained professionals in a controlled laboratory setting. All users should consult a complete and verified SDS for this compound before handling this compound.
Introduction
This compound is a nitroaromatic compound that has been identified as a potent direct-acting mutagen.[1] Its chemical structure and properties necessitate stringent safety and handling protocols to minimize exposure and mitigate potential health risks. This guide provides an in-depth overview of the known hazards, recommended safety precautions, and general handling procedures for this compound, compiled from available scientific literature and safety guidelines for similar hazardous compounds.
Hazard Identification and Classification
Known Hazards:
-
Mutagenicity: this compound has been shown to be a potent direct-acting mutagen in bacterial assays.[1]
-
Carcinogenicity: While specific carcinogenicity data for this compound is unavailable, many nitroaromatic compounds are considered carcinogenic.[6]
-
General Toxicity: Nitroaromatic compounds can be toxic to living organisms.[3]
Physical and Chemical Properties
A summary of the available physical and chemical properties for this compound is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₉H₇NO₂ | [7] |
| Molecular Weight | 161.16 g/mol | [7] |
| Appearance | Not specified (likely a solid) | |
| Solubility | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Vapor Pressure | Not specified | |
| Flash Point | Not specified | |
| Autoignition Temperature | Not specified |
Safety and Handling Precautions
Given the potent mutagenicity of this compound, all work with this compound must be conducted with the utmost care in a designated and controlled laboratory environment. The following precautions are based on general guidelines for handling highly hazardous chemicals, particularly potent mutagens.[5]
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is critical. The following PPE is mandatory when handling this compound:
| PPE Type | Specification |
| Gloves | Double-gloving with chemically resistant gloves (e.g., nitrile) is required. Gloves must be inspected before use and changed frequently. |
| Eye Protection | Chemical safety goggles or a full-face shield must be worn at all times. |
| Lab Coat | A dedicated, buttoned lab coat, preferably disposable, should be worn. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation, a respirator may be necessary. |
Engineering Controls
-
Designated Work Area: All work with this compound must be performed in a designated area, such as a chemical fume hood, that is clearly marked with appropriate warning signs.
-
Ventilation: A properly functioning and certified chemical fume hood is essential to prevent inhalation exposure.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
Handling Procedures
-
Avoid Inhalation, Ingestion, and Skin Contact: Use appropriate PPE and engineering controls to prevent all routes of exposure.
-
Weighing: Weighing of solid this compound should be done in a fume hood or a containment glove box to avoid dispersal of dust.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Transportation: Transport this compound in sealed, shatter-proof secondary containers.
-
Decontamination: All surfaces and equipment contaminated with this compound should be decontaminated using a suitable method.
-
Waste Disposal: All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Experimental Protocols
Detailed experimental protocols for the synthesis and use of this compound are not widely available in the public domain. The following represents a generalized workflow for a typical organic synthesis experiment involving a hazardous compound, which should be adapted with specific details for any work with this compound.
Caption: Generalized Experimental Workflow for Handling Hazardous Chemicals.
Mechanism of Mutagenicity and Potential Signaling Pathways
The mutagenicity of nitroaromatic compounds like this compound is primarily due to their metabolic activation to highly reactive intermediates that can bind to DNA, forming DNA adducts.[1][5] This process can lead to errors during DNA replication and, consequently, mutations. The general pathway for the metabolic activation of nitroaromatic compounds is illustrated below.
Caption: Metabolic Activation of Nitroaromatic Compounds and DNA Damage.
The formation of DNA adducts by activated this compound would likely trigger cellular DNA damage response (DDR) pathways. While specific pathways activated by this compound have not been elucidated, it is plausible that nucleotide excision repair (NER) and other repair mechanisms would be involved in an attempt to remove the bulky adducts from the DNA. If the DNA damage is too extensive to be repaired, the cell may undergo apoptosis (programmed cell death).
Caption: Potential Cellular Response to this compound-Induced DNA Damage.
Conclusion
This compound is a hazardous chemical that requires stringent safety and handling protocols due to its potent mutagenicity. Researchers, scientists, and drug development professionals must adhere to the principles of good laboratory practice, utilize appropriate personal protective equipment and engineering controls, and be fully aware of the potential risks associated with this compound. Further research is needed to fully characterize the toxicological profile of this compound and to elucidate the specific cellular pathways affected by its exposure.
References
- 1. A novel pathway to the ultimate mutagens of aromatic amino and nitro compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Repair of N-methyl-N'-nitro-N-nitrosoguanidine-induced DNA damage by ABC excinuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Methodological & Application
Regioselective Synthesis of 6-Nitroindene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the regioselective synthesis of 6-nitroindene, a valuable building block in medicinal chemistry and materials science. Due to the challenges associated with direct regioselective nitration of indene, this guide focuses on a robust, multi-step synthetic pathway commencing from the readily available starting material, 1-indanone (B140024). This method allows for precise control over the position of the nitro group, ensuring the selective formation of the desired 6-nitro isomer.
The described synthetic route involves three key transformations:
-
Electrophilic Nitration: Regioselective nitration of 1-indanone to yield 6-nitro-1-indanone (B1293875).
-
Chemoselective Reduction: Reduction of the ketone functionality of 6-nitro-1-indanone to the corresponding alcohol, 6-nitro-1-indanol.
-
Dehydration: Acid-catalyzed dehydration of 6-nitro-1-indanol to afford the final product, this compound.
Data Presentation
The following table summarizes the key transformations and expected yields for the synthesis of this compound.
| Step | Reaction | Reagents and Conditions | Product | Expected Yield (%) |
| 1 | Nitration | 1-Indanone, HNO₃, H₂SO₄, 0-10 °C | 6-Nitro-1-indanone | 70-80% |
| 2 | Reduction | 6-Nitro-1-indanone, Sodium Borohydride (B1222165) (NaBH₄), Methanol (B129727) (MeOH), 0 °C to rt | 6-Nitro-1-indanol | 90-95% |
| 3 | Dehydration | 6-Nitro-1-indanol, p-Toluenesulfonic acid (p-TsOH), Toluene, Reflux | This compound | 85-90% |
Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-1-indanone
This protocol describes the regioselective nitration of 1-indanone. The carbonyl group of the five-membered ring acts as a meta-director, guiding the electrophilic substitution to the 6-position of the indanone ring system.
Materials:
-
1-Indanone
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 10.0 g (75.7 mmol) of 1-indanone to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by slowly adding 6.0 mL (90.8 mmol) of concentrated nitric acid to 12.0 mL of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 1-indanone in sulfuric acid over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral to litmus (B1172312) paper.
-
Recrystallize the crude product from ethanol to afford pure 6-nitro-1-indanone as a pale yellow solid.
Protocol 2: Synthesis of 6-Nitro-1-indanol
This protocol details the chemoselective reduction of the ketone in 6-nitro-1-indanone to the corresponding alcohol using sodium borohydride. The nitro group remains intact under these mild conditions.
Materials:
-
6-Nitro-1-indanone
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 10.0 g (56.4 mmol) of 6-nitro-1-indanone in 200 mL of methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Add 2.13 g (56.4 mmol) of sodium borohydride portion-wise over 30 minutes, keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 6-nitro-1-indanol, which can be used in the next step without further purification.
Protocol 3: Synthesis of this compound
This protocol describes the acid-catalyzed dehydration of 6-nitro-1-indanol to form the final product, this compound.
Materials:
-
6-Nitro-1-indanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl Acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 9.0 g (50.2 mmol) of 6-nitro-1-indanol and 0.95 g (5.0 mmol) of p-toluenesulfonic acid monohydrate in 150 mL of toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford pure this compound.
Visualizations
The following diagrams illustrate the overall synthetic workflow and the key reaction pathway.
Caption: Overall synthetic workflow for the preparation of this compound from 1-indanone.
Caption: The three-step reaction pathway for the synthesis of this compound.
Functionalization of the Indene Core in 6-Nitroindene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the 6-nitroindene core. The inherent reactivity of the indene (B144670) scaffold, combined with the electronic influence of the nitro group, offers a versatile platform for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.
Overview of Reactivity
The this compound molecule presents two primary sites for functionalization: the aromatic ring and the active methylene (B1212753) group of the five-membered ring. The nitro group at the 6-position is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-positions (5 and 7). Conversely, the active methylene group at the C1 position is acidic and can be readily deprotonated to form a nucleophilic carbanion, enabling a variety of condensation and alkylation reactions. Furthermore, the nitro group itself can be reduced to an amine, opening up another avenue for diverse functionalization.
Electrophilic Aromatic Substitution
The electron-withdrawing nature of the nitro group significantly deactivates the benzene ring of this compound towards electrophilic attack. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation, if they proceed, are expected to be sluggish and require harsh reaction conditions.
Directing Effects: The nitro group is a meta-director. Therefore, electrophilic substitution on this compound is predicted to yield products substituted at the 5- and 7-positions.
Predicted Reaction Scheme for Nitration:
Application Notes and Protocols: Reduction of 6-Nitroindene to 6-Aminoindene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reduction of 6-nitroindene to 6-aminoindene, a key transformation in the synthesis of various biologically active molecules. The protocols outlined below are based on established methods for the reduction of aromatic nitro compounds, offering researchers a selection of methodologies to suit different laboratory settings and substrate sensitivities.
Introduction
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry. 6-Aminoindene and its derivatives are important building blocks for a variety of therapeutic agents. The choice of reduction protocol can be critical, depending on the presence of other functional groups in the molecule and desired scalability. This document details three common and effective methods for this conversion: catalytic hydrogenation, and chemical reduction using iron or tin(II) chloride.
Data Presentation: Comparison of Reduction Protocols
The following table summarizes the typical quantitative data for the reduction of aromatic nitro compounds to their corresponding amines. While specific data for this compound is not widely published, these values represent expected outcomes based on analogous transformations.
| Method | Reducing Agent/Catalyst | Solvent(s) | Typical Reaction Time | Typical Yield |
| Catalytic Hydrogenation | H₂ gas, 10% Pd/C | Ethanol (B145695), Methanol | 2 - 6 hours | >90% |
| Iron Reduction | Fe powder, HCl/AcOH | Ethanol/Water | 1 - 4 hours | 70 - 90% |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol | 1 - 3 hours | 75 - 95% |
Experimental Protocols
Below are detailed methodologies for the reduction of this compound to 6-aminoindene.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is often the cleanest and most efficient method for nitro group reduction, typically proceeding with high yields and minimal byproducts.[1]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 6-aminoindene. Further purification can be achieved by chromatography or recrystallization if necessary.
Protocol 2: Reduction with Iron in Acidic Medium
Reduction using iron powder in the presence of an acid is a classic, cost-effective, and robust method for converting nitroarenes to anilines.[2][3]
Materials:
-
This compound
-
Iron powder (Fe)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid (AcOH)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 ratio).
-
Add iron powder (typically 3-5 eq).
-
Heat the mixture to reflux and then add concentrated HCl or AcOH dropwise. An exothermic reaction may be observed.
-
Continue heating at reflux, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through Celite® to remove the iron salts, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water.
-
Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution or a dilute NaOH solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to afford 6-aminoindene.
Protocol 3: Reduction with Tin(II) Chloride
Tin(II) chloride is a mild and effective reducing agent for nitro groups, often used when other reducible functional groups are present in the molecule.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (typically 3-4 eq).
-
Cool the mixture in an ice bath and slowly add concentrated HCl.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature or gently heat to reflux.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction mixture and carefully pour it over crushed ice.
-
Basify the mixture by the slow addition of a concentrated NaOH solution until a pH > 12 is reached to dissolve the tin salts.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give 6-aminoindene.
Visualizations
Caption: General experimental workflow for the reduction of this compound.
Caption: Simplified reaction pathway for the reduction of a nitro group.
References
Application Notes and Protocols: 6-Nitroindene in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 6-nitroindene and its derivatives in the synthesis of pharmacologically relevant heterocyclic compounds. The focus is on the practical application of this compound as a versatile building block in medicinal chemistry.
Introduction
This compound is a bicyclic aromatic nitroalkene that holds significant potential as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of both a reactive double bond and a nitro group offers multiple avenues for chemical transformations, including cycloadditions, cyclocondensations, and reductions followed by cyclization. These reactions can lead to the formation of diverse heterocyclic scaffolds, which are of great interest in drug discovery due to their prevalence in biologically active molecules. This document outlines a detailed protocol for the synthesis of benzo[g]indazole derivatives, a class of compounds with potential therapeutic applications, starting from a this compound analogue.
Synthesis of 6-Nitro-Substituted Benzo[g]indazoles
A key application of this compound derivatives is in the synthesis of fused pyrazole (B372694) systems, such as benzo[g]indazoles. This synthesis involves a two-step process: a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (a chalcone (B49325) analogue), followed by a cyclocondensation reaction with hydrazine (B178648).
Logical Workflow for Benzo[g]indazole Synthesis
Caption: Workflow for the synthesis of a 6-nitro-substituted benzo[g]indazole derivative.
Experimental Protocols
Step 1: Synthesis of 2-Benzylidene-6-nitro-1-tetralone (α,β-Unsaturated Ketone)
This procedure is based on the Claisen-Schmidt condensation reaction.[1][2][3][4][5]
Materials:
-
6-Nitro-1-tetralone
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Distilled water
-
Mortar and pestle (for solvent-free conditions)
Procedure (Solvent-based):
-
In a round-bottomed flask, dissolve 6-nitro-1-tetralone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
To this solution, add a solution of sodium hydroxide (1.1 equivalents) in water dropwise with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Procedure (Solvent-free): [2]
-
In a mortar, add 6-nitro-1-tetralone (1 equivalent), benzaldehyde (1 equivalent), and solid sodium hydroxide (0.2 equivalents).
-
Grind the mixture using a pestle for 5-10 minutes at room temperature.
-
After grinding, add cold water to the mixture and continue to triturate.
-
Collect the solid product by filtration, wash with water, and dry.
Step 2: Synthesis of 6-Nitro-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole
This procedure involves the cyclocondensation of the α,β-unsaturated ketone with hydrazine.[6][7][8][9]
Materials:
-
2-Benzylidene-6-nitro-1-tetralone
-
Hydrazine hydrate (B1144303) (NH₂NH₂·H₂O)
-
Glacial acetic acid
Procedure:
-
Suspend 2-benzylidene-6-nitro-1-tetralone (1 equivalent) in glacial acetic acid in a round-bottomed flask.
-
Add hydrazine hydrate (1.5 equivalents) to the suspension.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane-ethyl acetate).
Data Presentation
| Starting Material (Ketone) | Aldehyde | Product | Yield (%) | Reference |
| 6-Nitro-1-tetralone | Benzaldehyde | 2-Benzylidene-6-nitro-1-tetralone | 85-95 | [1][2] |
| 2-Benzylidene-6-nitro-1-tetralone | - | 6-Nitro-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole | 70-85 | [6] |
Potential Synthesis of Other Heterocycles from this compound
Conceptual Pathway for Pyridine (B92270) Synthesis
The synthesis of pyridine derivatives from nitroalkenes often involves a [4+2] cycloaddition (Diels-Alder) type reaction or a Michael addition followed by cyclization and aromatization.[10][15]
Caption: A conceptual pathway for the synthesis of fused pyridine derivatives from this compound.
Conceptual Pathway for Pyrrole Synthesis
Pyrroles can be synthesized from nitroalkenes through various methods, including the Barton-Zard synthesis or [3+2] cycloaddition reactions.[13][14][16][17]
References
- 1. Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for Monoamine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrole synthesis [organic-chemistry.org]
- 12. Pyridine synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. baranlab.org [baranlab.org]
- 16. Pyrrole - Wikipedia [en.wikipedia.org]
- 17. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Nitroindene Scaffolds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for two classes of compounds derived from 6-nitroindene-related scaffolds: 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles as potent antiproliferative agents and 6-nitrobenzimidazoles as effective phosphodiesterase inhibitors.
Part 1: 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles as Antiproliferative Agents
Introduction
Derivatives of 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole have emerged as a promising class of antiproliferative agents. These conformationally-constrained compounds have demonstrated significant cytotoxic effects against various cancer cell lines, with a particularly noteworthy activity against lung carcinoma. Their mechanism of action is believed to involve the inhibition of tubulin polymerization by binding to the colchicine (B1669291) site, leading to cell cycle arrest and apoptosis.[1][2][3]
Quantitative Data
The antiproliferative activity of several 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives against the NCI-H460 human non-small cell lung cancer cell line is summarized in the table below.
| Compound | Substitution Pattern | IC50 (µM) against NCI-H460[1][2] |
| 11a | 3-(4-methoxyphenyl) | 10.2 ± 1.1 |
| 11b | 3-(4-methoxyphenyl) | 8.5 ± 0.9 |
| 12a | 3-(3,4-dimethoxyphenyl) | 14.5 ± 1.5 |
| 12b | 3-(3,4-dimethoxyphenyl) | 5.3 ± 0.6 |
Experimental Protocols
1. Synthesis of 6-Nitro-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole (Exemplified by derivatives 11 and 12)
This protocol is adapted from the general procedure described by Cuartas et al. (2019).[2]
Step 1: Synthesis of Chalcone (B49325) Intermediate
-
To a solution of 6-methoxy-5-nitro-1-tetralone (1.0 eq) in ethanol (B145695), add the appropriate substituted benzaldehyde (B42025) (1.2 eq).
-
Add a pellet of NaOH and stir the mixture at room temperature for 7 hours.
-
The resulting solid is filtered and washed with ethanol and water to yield the chalcone.
Step 2: Synthesis of the Benzo[g]indazole Derivative
-
Reflux a mixture of the chalcone (1.0 eq) and hydrazine (B178648) hydrate (B1144303) (excess) in glacial acetic acid for 2 hours.
-
After cooling, the reaction mixture is poured into ice water.
-
The precipitate is collected by filtration, washed with water, and purified by column chromatography to yield the final product.
2. In Vitro Antiproliferative MTT Assay
This protocol is a standard method for assessing cell viability.[4][5][6][7]
-
Cell Seeding: Seed NCI-H460 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Tubulin Polymerization Inhibition
The proposed mechanism of action for these compounds is the inhibition of microtubule dynamics by binding to the colchicine site on β-tubulin. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9][10][11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. atcc.org [atcc.org]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Nitroindene Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitro-containing heterocyclic compounds are a significant class of molecules in medicinal chemistry, exhibiting a wide range of biological activities, including enzyme inhibition.[1][2] While the exploration of 6-nitroindene derivatives as enzyme inhibitors is an emerging area of interest, comprehensive data on this specific scaffold remains limited. However, the closely related 5-nitroindole (B16589) framework has been successfully utilized to develop potent inhibitors of various biological targets. Notably, derivatives of 5-nitroindole have been synthesized and evaluated as binders of the c-Myc G-quadruplex, a non-canonical DNA structure that plays a crucial role in regulating the expression of the c-Myc oncogene.[3][4] Stabilization of this G-quadruplex can lead to the downregulation of c-Myc, making it a promising target for anticancer drug development.[5]
These application notes will use pyrrolidine-substituted 5-nitroindole derivatives targeting the c-Myc G-quadruplex as a representative example to illustrate the synthesis, biological evaluation, and potential applications of this class of compounds. The protocols and data presented herein are adapted from published research and provide a framework for the investigation of this compound and other nitro-containing heterocyclic compounds as potential enzyme and nucleic acid structure inhibitors.[3][4]
Data Presentation
The following tables summarize the quantitative data for a series of synthesized 5-nitroindole derivatives, including their binding affinity for the c-Myc G-quadruplex and their cytotoxic activity against HeLa cancer cells.[4]
Table 1: c-Myc G-Quadruplex Binding Affinity and Selectivity of 5-Nitroindole Derivatives [4]
| Compound | DC50 (µM)a | Kd (µM)b | Kd duplex/Kd c-MYCc |
| 5 | 1.98 ± 0.21 | 0.98 ± 0.08 | 29.23 |
| 7 | 1.89 ± 0.15 | 1.12 ± 0.12 | 24.12 |
| 12 | > 10 | > 10 | - |
| 3 | 3.15 ± 0.25 | 1.89 ± 0.17 | - |
| 9a | > 10 | > 10 | - |
a Concentration of the compound required to decrease the fluorescence of a DNA probe by 50% in a fluorescence intercalator displacement (FID) assay. b Dissociation constant determined by MicroScale Thermophoresis (MST). c Selectivity for c-Myc G-quadruplex over duplex DNA.
Table 2: Cytotoxic Activity of 5-Nitroindole Derivatives against HeLa Cells [4]
| Compound | IC50 (µM)d |
| 5 | 5.08 ± 0.91 |
| 7 | 5.89 ± 0.73 |
| 12 | > 50 |
| 3 | 12.5 ± 1.5 |
| 9a | > 50 |
d Concentration of the compound that inhibits 50% of cell proliferation after 72 hours of treatment.
Experimental Protocols
I. Synthesis of a Representative Pyrrolidine-Substituted 5-Nitroindole Derivative (Compound 7)
This protocol describes a multi-step synthesis adapted from the literature for a representative 5-nitroindole derivative.
Step 1: Synthesis of 1-(chloromethyl)-2-(pyrrolidin-1-yl)ethane
-
To a solution of 2-(pyrrolidin-1-yl)ethan-1-ol (1.0 eq) in dichloromethane (B109758) (DCM), add triethylamine (B128534) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of 1-(1H-indol-1-yl)-2-(pyrrolidin-1-yl)ethane
-
To a solution of indole (B1671886) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-(chloromethyl)-2-(pyrrolidin-1-yl)ethane (1.1 eq) in DMF.
-
Stir the reaction at 60 °C for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 3: Nitration of the Indole Ring
-
To a solution of 1-(1H-indol-1-yl)-2-(pyrrolidin-1-yl)ethane (1.0 eq) in acetic anhydride (B1165640) at 0 °C, add nitric acid (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Carefully pour the mixture into a stirred solution of saturated sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to yield the 5-nitroindole derivative.
II. Protocol for c-Myc G-Quadruplex Binding Analysis using FRET Melting Assay
This protocol provides a general method for assessing the stabilization of the c-Myc G-quadruplex by a ligand using a Förster Resonance Energy Transfer (FRET) melting assay.
Materials and Reagents:
-
Fluorescently labeled c-Myc G-quadruplex-forming oligonucleotide (e.g., 5'-FAM-d(TGAGGGTGGGTAGGGTGGGTAA)-TAMRA-3')
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl)
-
Test compound (dissolved in DMSO)
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal melt.
Procedure:
-
Prepare a stock solution of the fluorescently labeled c-Myc oligonucleotide in the annealing buffer to a final concentration of 1 µM.
-
Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95 °C for 5 minutes, followed by slow cooling to room temperature.
-
Prepare a series of dilutions of the test compound in the annealing buffer.
-
In a 96-well PCR plate, add the annealed c-Myc oligonucleotide to a final concentration of 0.2 µM.
-
Add the test compound at various concentrations (e.g., 0.1 to 10 µM). Include a no-compound control.
-
Incubate the plate at room temperature for 30 minutes.
-
Perform the FRET melting experiment on a real-time PCR instrument. The thermal profile should consist of a gradual increase in temperature from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
Monitor the fluorescence of the FAM donor fluorophore during the temperature increase.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplex structure is unfolded, which corresponds to the midpoint of the sigmoidal melting curve.
-
An increase in the Tm in the presence of the test compound indicates stabilization of the G-quadruplex.
Visualizations
Caption: Mechanism of c-Myc G-quadruplex stabilization by 5-nitroindole derivatives.
Caption: Workflow for the synthesis and evaluation of 5-nitroindole derivatives.
Caption: Inhibition of the c-Myc signaling pathway by G-quadruplex stabilization.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antibacterial Agents from 6-Nitroindene Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the exploration of novel chemical scaffolds for the development of new antibacterial agents. Nitroaromatic compounds have a long history in antimicrobial chemotherapy, with their mechanism of action often involving reductive activation to generate cytotoxic reactive nitrogen species.[1][2] The indene (B144670) scaffold is also a recognized pharmacophore present in various biologically active compounds.[3][4] This document provides a conceptual framework and detailed protocols for the development of antibacterial agents derived from 6-nitroindene precursors, a novel and underexplored area of medicinal chemistry.
Due to the limited direct research on the antibacterial properties of this compound derivatives, this document extrapolates from established principles of nitroaromatic drug action and the known biological activities of related indene and indole (B1671886) structures.[3][5][6] The protocols provided are based on standard methodologies in antimicrobial drug discovery and are intended to serve as a foundational guide for researchers in this nascent field.
Proposed Mechanism of Action: A Logical Workflow
The antibacterial activity of putative this compound derivatives is hypothesized to follow the general mechanism of action established for other nitroaromatic antimicrobial agents. This involves intracellular enzymatic reduction of the nitro group to produce reactive intermediates that induce cellular damage and death.[1]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Antibacterial effect of indene on Helicobacter pylori correlates with specific interaction between its compound and dimyristoyl-phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives [mdpi.com]
Application Notes and Protocols: Synthesis of Novel Dyes Using Nitroaromatic Chromophores
Introduction
This document provides detailed application notes and protocols for the synthesis of novel dyes utilizing nitroaromatic compounds as key chromophoric precursors. While specific experimental data on the use of 6-nitroindene as a chromophore is not extensively available in the current literature, the following protocols offer a comprehensive guide to the synthesis of azo dyes from readily available nitroaromatic compounds. The methodologies presented are widely applicable and can be adapted by researchers for the synthesis of a diverse range of novel dyes.
The protocols focus on the synthesis of a representative azo dye, (E)-4-(phenyldiazenyl)phenol, via a microwave-assisted coupling reaction between nitrobenzene (B124822) and 4-aminophenol (B1666318). This method is highlighted for its efficiency, high yields, and environmentally friendly aspects.[1][2][3]
Synthesis of (E)-4-(phenyldiazenyl)phenol: A Representative Azo Dye
This section outlines the microwave-assisted synthesis of (E)-4-(phenyldiazenyl)phenol, a commercially significant azo dye also known as Solvent Yellow 7.[1] This protocol serves as a model for the synthesis of unsymmetrical azo dyes from nitroarenes.
Reaction Principle
The synthesis involves the coupling of a nitroarene (nitrobenzene) with an aromatic amine (4-aminophenol) in the presence of a strong base (potassium hydroxide) under microwave irradiation. In this reaction, the aromatic amine also acts as a reducing agent for the conversion of the nitroarene to a nitrosoarene, which then couples with the amine to form the azo dye.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (E)-4-(phenyldiazenyl)phenol.
| Parameter | Value | Reference |
| Reactant 1 | Nitrobenzene (1 mmol) | [1][2] |
| Reactant 2 | 4-Aminophenol (2.5 mmol) | [1][2] |
| Reagent | 10 M Aqueous KOH (1 mL) | [1][2] |
| Solvent | Ethanol (2 mL) | [1][2] |
| Microwave Power | 200 W | [1][2] |
| Temperature | 150°C | [1][2] |
| Reaction Time | 3 minutes | [1][2] |
| Yield | 97% | [1] |
| Product Name | (E)-4-(phenyldiazenyl)phenol | [1] |
| Common Name | Solvent Yellow 7 | [1] |
Experimental Protocol
Materials:
-
Nitrobenzene (1 mmol)
-
4-Aminophenol (2.5 mmol)
-
Ethanol (2 mL)
-
10 M Aqueous Potassium Hydroxide (KOH) solution (1 mL)
-
6 N Hydrochloric Acid (HCl)
-
Deionized water
-
10 mL microwave reactor vessel
-
Microwave reactor
-
Filtration apparatus (e.g., Büchner funnel)
-
TLC plates
-
Standard laboratory glassware
Procedure:
-
In a 10 mL microwave reactor vessel, dissolve 1 mmol of nitrobenzene and 2.5 mmol of 4-aminophenol in 2 mL of ethanol.[1][2]
-
Securely cap the vessel and place it in the microwave reactor.
-
Expose the reaction mixture to microwave irradiation at 150°C (200 W power) for 3 minutes.[1][2]
-
After the reaction is complete (monitor by TLC), allow the mixture to cool to room temperature.
-
A precipitate of the azo dye will form. Collect the precipitate by filtration.
-
Wash the collected solid with water and air dry to obtain the crude product.[1]
-
The crude dye can be further purified by recrystallization from a 20% ethanol-water mixture.[1]
Reaction Pathway Diagram
Caption: Synthesis pathway of (E)-4-(phenyldiazenyl)phenol.
General Considerations for Dye Synthesis and Characterization
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, should be worn at all times.
-
Nitroaromatic compounds can be toxic and should be handled with care.
-
Strong acids and bases are corrosive and should be handled with appropriate caution.
Characterization of Synthesized Dyes
The synthesized dyes should be characterized using standard analytical techniques to confirm their structure and purity. These techniques include:
-
Spectroscopy:
-
UV-Visible Spectroscopy: To determine the absorption maxima (λmax) of the dye, which is indicative of its color.
-
FTIR Spectroscopy: To identify the functional groups present in the dye molecule.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
Workflow for Novel Dye Synthesis and Application
The following diagram illustrates a general workflow for the synthesis of novel dyes and the evaluation of their properties.
Caption: General workflow for novel dye synthesis and evaluation.
While the direct synthesis of dyes from this compound remains an area for future exploration, the protocols and workflows detailed in this document provide a solid foundation for researchers and scientists in the field of dye chemistry. The microwave-assisted synthesis of azo dyes from nitroaromatic precursors is a powerful and efficient method for the creation of novel chromophores with diverse potential applications in materials science, textiles, and beyond. Researchers are encouraged to adapt these methodologies for their specific target molecules and applications.
References
Application Notes and Protocols for the Nitration of Indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indene (B144670) is a polycyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. Its chemical reactivity makes it a versatile starting material in organic synthesis. The introduction of a nitro group (-NO₂) onto the indene scaffold via nitration is a key transformation that opens avenues for the synthesis of a variety of functionalized derivatives. Nitro-substituted indenes are valuable intermediates in the development of pharmaceuticals and other biologically active molecules. This document provides detailed experimental protocols for the nitration of indene, including methods for mononitration and dinitration, information on the expected regioselectivity, and characterization data for the resulting products.
Reaction Overview and Regioselectivity
The nitration of indene is an electrophilic aromatic substitution reaction. The regioselectivity of the reaction is influenced by the electron-donating or -withdrawing nature of the substituents and the overall electronic structure of the indene molecule. While the benzene ring is activated towards electrophilic attack, the five-membered ring also exhibits reactivity. The precise isomer distribution can be sensitive to reaction conditions.
Based on available literature, the nitration of indene can lead to substitution on both the benzene and the cyclopentene rings. For mononitration, substitution on the benzene ring is a common outcome. Dinitration is also possible under more forcing conditions.
Experimental Protocols
Protocol 1: Mononitration of Indene with Mixed Acid
This protocol describes the mononitration of indene using a standard mixture of concentrated nitric acid and sulfuric acid.
Materials:
-
Indene (C₉H₈)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice Bath
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 eq.) in an ice bath to 0-5 °C.
-
Slowly add concentrated nitric acid (1.5 eq.) to the sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C. This mixture is the nitrating agent.
-
Dissolve indene (1.0 eq.) in dichloromethane in a separate flask.
-
Slowly add the indene solution to the cold nitrating mixture dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the different nitroindene isomers.
Expected Products: The reaction is expected to yield a mixture of mononitrated indene isomers. Substitution can occur at various positions on both the benzene and cyclopentene rings.
Protocol 2: Dinitration of Indene
This protocol describes a potential method for the dinitration of indene, which typically requires more forcing conditions than mononitration.
Materials:
-
Indene (C₉H₈)
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic Anhydride (B1165640) ((CH₃CO)₂O)
-
Ice-salt bath
-
Other materials as listed in Protocol 1
Procedure:
-
In a round-bottom flask, cool a mixture of concentrated sulfuric acid (3.0 eq.) and acetic anhydride (1.5 eq.) in an ice-salt bath to -10 to 0 °C.
-
Slowly add fuming nitric acid (2.5 eq.) to this mixture while maintaining the low temperature.
-
Dissolve indene (1.0 eq.) in a minimal amount of acetic anhydride.
-
Add the indene solution dropwise to the nitrating mixture, keeping the temperature below 0 °C.
-
After addition, allow the reaction to stir at 0 °C for 2-3 hours.
-
Follow the work-up and purification procedure as described in Protocol 1.
Expected Products: This reaction is expected to yield a mixture of dinitroindene isomers.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Products
| Protocol | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Expected Major Products |
| 1 | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 5 | 1 - 2 | Mononitroindene isomers |
| 2 | Fuming HNO₃ / Conc. H₂SO₄ / Acetic Anhydride | -10 - 0 | 2 - 3 | Dinitroindene isomers |
Table 2: Characterization Data of Potential Nitroindene Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) |
| 2-Nitro-1H-indene | C₉H₇NO₂ | 161.16 | - | ~1520, 1340 (NO₂) | - |
| 3-Nitro-1H-indene | C₉H₇NO₂ | 161.16 | - | ~1520, 1340 (NO₂) | - |
| 5-Nitro-1H-indene | C₉H₇NO₂ | 161.16 | - | ~1515, 1345 (NO₂) | Aromatic and vinylic protons |
| 6-Nitro-1H-indene | C₉H₇NO₂ | 161.16 | - | ~1515, 1345 (NO₂) | Aromatic and vinylic protons |
| 7-Nitro-1H-indene | C₉H₇NO₂ | 161.16 | - | ~1520, 1340 (NO₂) | Aromatic and vinylic protons |
Mandatory Visualization
Caption: Experimental workflow for the mononitration of indene.
Caption: General mechanism for the electrophilic aromatic nitration of indene.
Application Notes and Protocols for Quantifying 6-Nitroindene in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 6-Nitroindene in typical reaction mixtures. The protocols are based on established analytical techniques for nitroaromatic compounds and can be adapted for specific research needs.
Introduction
This compound is a chemical intermediate of interest in various synthetic pathways. Accurate quantification of this compound in reaction mixtures is crucial for reaction monitoring, yield calculation, and impurity profiling. This document outlines three common analytical methods for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Analytical Methods
A summary of the recommended analytical methods for the quantification of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the reaction matrix.
| Method | Principle | Typical Application | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Routine analysis of reaction progress and final product quantification. | Robust, reliable, and widely available. Good for resolving complex mixtures.[1] | Moderate sensitivity. Requires chromatographic separation time. |
| GC-MS | Separation based on volatility and polarity, detection by mass fragmentation pattern. | Identification and quantification of volatile impurities and byproducts. Confirmation of this compound identity.[1][2] | High sensitivity and selectivity. Provides structural information.[1] | Requires derivatization for non-volatile compounds. Potential for thermal degradation of the analyte. |
| UV-Vis Spectrophotometry | Quantification based on the absorbance of UV light at a specific wavelength. | Rapid estimation of this compound concentration in simple mixtures.[3] | Fast, simple, and cost-effective.[3] | Low selectivity; susceptible to interference from other UV-absorbing compounds in the mixture.[1] |
Data Presentation: Quantitative Performance (Estimated)
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linear Range | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL | 1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.005 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.015 µg/mL | ~1.5 µg/mL |
| Precision (%RSD) | < 5% | < 10% | < 3% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 97 - 103% |
Experimental Protocols
Sample Preparation from Reaction Mixture
Objective: To extract this compound from the reaction mixture and prepare it for analysis.
Materials:
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Reaction mixture containing this compound
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Dichloromethane (DCM) or Ethyl Acetate
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Anhydrous Sodium Sulfate
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Rotary evaporator
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Volumetric flasks
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Syringe filters (0.45 µm)
-
Appropriate solvent for dilution (e.g., Acetonitrile for HPLC, Hexane for GC)
Protocol:
-
Quench the reaction if necessary, using an appropriate procedure.
-
Transfer a known volume or weight of the reaction mixture to a separatory funnel.
-
Add an equal volume of Dichloromethane or Ethyl Acetate and shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Collect the organic layer. Repeat the extraction of the aqueous layer twice more with fresh organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried organic extract and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a known volume of an appropriate solvent (e.g., Acetonitrile for HPLC) to obtain a stock solution.
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Filter the stock solution through a 0.45 µm syringe filter before analysis.
-
Prepare a series of dilutions from the stock solution to fall within the linear range of the chosen analytical method.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
Objective: To quantify this compound using HPLC with UV detection.
Instrumentation and Columns:
-
HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The ratio may need to be optimized based on the reaction mixture components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
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UV Detection Wavelength: Nitroaromatic compounds typically absorb in the range of 240-280 nm.[3][5] The optimal wavelength for this compound should be determined by running a UV scan of a standard solution.
Protocol:
-
Prepare a calibration curve by injecting a series of this compound standards of known concentrations.
-
Inject the prepared sample solution into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
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Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas)
-
This compound standard
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas Flow: 1.0 mL/min (Helium)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
Protocol:
-
Prepare a calibration curve using this compound standards.
-
Inject the prepared sample solution into the GC-MS system.
-
Identify the this compound peak by its retention time and mass spectrum.
-
Quantify the amount of this compound using the peak area of a characteristic ion from its mass spectrum and the calibration curve.
Method 3: UV-Visible Spectrophotometry
Objective: To rapidly estimate the concentration of this compound.
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
Solvent (e.g., Ethanol or Acetonitrile)
-
This compound standard
Protocol:
-
Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution in the chosen solvent. Nitroaromatic compounds typically show absorbance in the UV region.[3][5]
-
Prepare a calibration curve by measuring the absorbance of a series of this compound standards at the determined λmax.
-
Dilute the prepared sample solution to an appropriate concentration so that its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Relationship between analytical methods and their key performance characteristics.
References
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 6-Nitroindene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6-Nitroindene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the electrophilic nitration of indene (B144670). This reaction involves treating indene with a nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid.[1][2][3] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3][4][5]
Q2: What are the expected major and minor products in the nitration of indene?
A2: The nitration of indene is expected to yield a mixture of isomers. Due to the electron-rich nature of the benzene (B151609) ring, substitution will occur at various positions. The major products are anticipated to be 4-nitroindene and this compound. Other isomers, such as 1-nitroindene, 3-nitroindene, and 5-nitroindene, may also be formed as minor products. The exact isomer distribution can be influenced by reaction conditions such as temperature and the specific nitrating agent used.
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: The nitration of indene is a potentially hazardous reaction and must be performed with extreme caution. There have been reports of explosions during the nitration of indene with a mixture of sulfuric and nitric acid.[6] Key safety precautions include:
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Strict temperature control: The reaction is highly exothermic. The temperature should be carefully monitored and controlled, typically at low temperatures (e.g., 0-10 °C), to prevent runaway reactions.[2][3]
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Slow addition of reagents: The nitrating mixture should be added to the indene solution slowly and dropwise with vigorous stirring.
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Use of a safety shield: All work should be conducted in a fume hood with a safety shield in place.
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Appropriate personal protective equipment (PPE): Wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.
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Quenching: The reaction should be quenched carefully by pouring the reaction mixture over ice.
Q4: How can the different isomers of nitroindene be separated and purified?
A4: The separation of nitroindene isomers can be challenging due to their similar physical properties. Common purification techniques include:
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Column chromatography: This is the most effective method for separating isomers. A silica (B1680970) gel column with a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be used.
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Fractional crystallization: This technique can be employed if there are significant differences in the solubility of the isomers in a particular solvent.
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High-performance liquid chromatography (HPLC): Preparative HPLC can be used for the separation and purification of small quantities of isomers.
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
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Question: My reaction resulted in a very low yield of the desired this compound. What could be the possible causes and how can I improve the yield?
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Answer:
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Incomplete reaction: The reaction time may have been too short. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Low reaction temperature: While low temperatures are crucial for safety, a temperature that is too low may slow down the reaction rate significantly. Consider a slight, carefully controlled increase in temperature, while not exceeding a safe limit (e.g., staying below 10 °C).
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Inefficient nitrating agent: The concentration of the acids may not be optimal. Ensure the use of concentrated nitric acid and sulfuric acid. The ratio of the acids can also be optimized.
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Polymerization of indene: Indene is prone to polymerization in the presence of strong acids.[6] This can be minimized by maintaining a low temperature and ensuring rapid and efficient mixing.
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Loss during workup: The extraction and purification steps may lead to product loss. Ensure proper phase separation during extraction and careful handling during chromatography.
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Problem 2: Presence of multiple isomers and difficulty in isolating this compound.
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Question: My product is a mixture of several isomers, making it difficult to isolate pure this compound. How can I improve the regioselectivity of the reaction?
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Answer:
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Reaction conditions: The isomer distribution is highly dependent on the reaction conditions.
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Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over another.
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Nitrating agent: Experiment with different nitrating agents. For example, using a milder nitrating agent like acetyl nitrate (B79036) (formed from nitric acid and acetic anhydride) might offer different selectivity.
-
-
Purification technique: Optimizing the column chromatography conditions is key.
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Stationary phase: Use a high-quality silica gel with a small particle size for better resolution.
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Mobile phase: Perform a systematic study of different solvent systems (e.g., varying the ratio of hexane and ethyl acetate) to find the optimal eluent for separating the 6-nitro isomer.
-
-
Problem 3: Formation of a dark, tarry substance in the reaction mixture.
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Question: During the reaction, a significant amount of a dark, tarry material was formed. What is this substance and how can I prevent its formation?
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Answer:
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Polymerization: The tarry substance is likely a polymer of indene, which readily polymerizes in the presence of strong acids.[6]
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Prevention:
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Strict temperature control: Maintain a consistently low temperature throughout the addition of the nitrating agent.
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Efficient stirring: Ensure vigorous and constant stirring to quickly disperse the nitrating agent and prevent localized "hot spots" that can initiate polymerization.
-
Dilution: Conducting the reaction in a suitable inert solvent can help to dissipate heat and reduce the concentration of reactive species, thereby minimizing polymerization.
-
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for the nitration of aromatic compounds, which can serve as a starting point for optimizing the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Conc. HNO₃ / Acetic Anhydride | Acetyl Nitrate |
| Temperature (°C) | 0 - 10 | 10 - 20 | 0 - 5 |
| Reaction Time (h) | 1 - 3 | 2 - 4 | 1 - 2 |
| Typical Yield (%) | Varies (isomer mixture) | Varies (isomer mixture) | Varies (isomer mixture) |
Experimental Protocol: Synthesis of this compound (Hypothetical)
Disclaimer: The following protocol is a hypothetical procedure based on general principles of aromatic nitration. The nitration of indene is a hazardous reaction and should only be performed by trained professionals with appropriate safety measures in place.
Materials:
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Indene
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Concentrated Nitric Acid (70%)
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Concentrated Sulfuric Acid (98%)
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate
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Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate (B1210297)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve indene (1 equivalent) in dichloromethane.
-
Cool the flask to 0 °C in an ice-salt bath.
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In a separate beaker, prepare the nitrating mixture by slowly adding concentrated sulfuric acid (1.1 equivalents) to concentrated nitric acid (1.1 equivalents) at 0 °C.
-
Add the nitrating mixture dropwise to the stirred indene solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by pouring the mixture over crushed ice with vigorous stirring.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the isomers.
Experimental and Troubleshooting Workflow
Caption: Workflow for the synthesis and troubleshooting of this compound.
References
overcoming challenges in the purification of 6-Nitroindene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Nitroindene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question: My this compound sample is impure after synthesis. What is the best initial approach for purification?
Answer: The choice of purification method depends on the nature of the impurities and the scale of your experiment. For solid samples, recrystallization is often a good first choice due to its simplicity and cost-effectiveness.[1] If recrystallization fails or if the impurities are structurally very similar to this compound, column chromatography is the recommended next step.
Question: I'm struggling with the recrystallization of this compound. What are some common problems and how can I solve them?
Answer: Recrystallization can be challenging. Here are some common issues and their solutions:
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Oiling out: The compound comes out of solution as a liquid instead of forming crystals. This can happen if the solution is supersaturated or if the cooling is too rapid.[2] To resolve this, try using a larger volume of solvent, adding a co-solvent to decrease solubility, or allowing the solution to cool more slowly.
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Poor crystal yield: This can be caused by using too much solvent, which keeps a significant portion of the compound dissolved in the mother liquor.[2] To improve the yield, you can try to carefully evaporate some of the solvent and re-cool the solution. Seeding the solution with a small crystal of pure product can also promote crystallization.[3]
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No crystal formation: If no crystals form even after the solution has cooled, it may be too dilute. Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[2] Alternatively, try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.
-
Crystals are colored: If your starting material is colored and the pure compound should be colorless, the color is likely due to an impurity. Adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.
Question: I am using column chromatography to purify this compound, but I am getting poor separation. What can I do to improve it?
Answer: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting tips:
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Co-elution of isomers: Structural isomers of nitroaromatic compounds can be difficult to separate.[4] Consider using a column with a different stationary phase. For aromatic compounds like this compound, a Phenyl-Hexyl column can provide additional separation mechanisms through π-π interactions.[4]
-
Inappropriate solvent system: The choice of mobile phase is critical. If the separation is poor, you may need to adjust the polarity of your eluent. A step-wise or gradient elution, where the polarity of the solvent is gradually changed, can often improve the resolution of closely eluting compounds.
-
Column overloading: Loading too much sample onto the column can lead to broad peaks and poor separation. Try reducing the amount of sample loaded.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: While specific impurities depend on the synthetic route, common impurities in nitration reactions can include other positional isomers (e.g., 4-Nitroindene, 7-Nitroindene), starting material, and byproducts from side reactions.
Q2: How can I choose the right solvent for recrystallizing this compound?
A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should also either not dissolve the impurities at all or dissolve them very well so they remain in the mother liquor. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[1] Experiment with small amounts of your sample in different solvents to find the optimal one. Common solvent systems for nitroaromatic compounds include ethanol, acetone, and mixtures like hexane/ethyl acetate.[1]
Q3: What type of column is best for purifying this compound?
A3: For the purification of nitroaromatic compounds, both normal-phase (silica gel) and reverse-phase (C18) chromatography can be effective.[5][6] If you are dealing with isomers that are difficult to separate, a Phenyl-Hexyl column might offer better resolution due to π-π interactions with the aromatic ring of this compound.[4]
Q4: My purified this compound is unstable and decomposes over time. How can I store it properly?
A4: Nitro compounds can be sensitive to light and heat. Store your purified this compound in a tightly sealed, amber-colored vial in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
Protocol 2: Column Chromatography of this compound
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Column Packing: Prepare a slurry of silica (B1680970) gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the chosen solvent system. You can start with a non-polar solvent and gradually increase the polarity (gradient elution) to separate the components.
-
Fraction Collection: Collect the eluate in a series of fractions.
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Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Common Solvent Systems for Chromatography of Nitroaromatic Compounds
| Stationary Phase | Mobile Phase (Eluent System) | Application Notes |
| Silica Gel (Normal Phase) | Hexane / Ethyl Acetate | A common choice for moderately polar compounds. The ratio can be adjusted to optimize separation. |
| C18 (Reverse Phase) | Acetonitrile / Water | Good for separating a range of nitroaromatic compounds.[5] |
| Phenyl-Hexyl | Methanol / Water or Acetonitrile / Water | Recommended for separating structural isomers of nitroaromatics due to π-π interactions.[4] |
Visualizations
Caption: Troubleshooting workflow for failed purification of this compound.
References
troubleshooting side reactions in the functionalization of 6-Nitroindene
Technical Support Center: Functionalization of 6-Nitroindene
Welcome to the technical support center for the functionalization of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
A1: The functionalization of this compound presents several challenges primarily due to the electronic properties of the nitro group and the inherent reactivity of the indene (B144670) core. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.[1][2] Key challenges include:
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Low yields in electrophilic aromatic substitution (EAS): The deactivating nature of the nitro group makes reactions like Friedel-Crafts, halogenation, and nitration difficult, often requiring harsh conditions that can lead to decomposition.[2][3]
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Side reactions during nucleophilic aromatic substitution (NAS): The nitro group activates the ring for nucleophilic attack, but this can sometimes lead to unexpected substitution patterns or the formation of byproducts.[4]
-
Instability of the indene scaffold: The double bond in the five-membered ring of indene can be prone to polymerization or other side reactions, especially under acidic or thermal stress.
-
Reduction of the nitro group: The nitro group can be sensitive to reducing agents, leading to the formation of nitroso or aminoindene derivatives when not intended.[3][5]
Q2: How does the nitro group influence the regioselectivity of electrophilic aromatic substitution on this compound?
A2: The nitro group is a meta-directing group for electrophilic aromatic substitution.[1][2] Therefore, incoming electrophiles will preferentially add to the positions meta to the nitro group. In the case of this compound, this would be positions 5 and 7. However, the strong deactivating nature of the nitro group means that achieving high conversion can be challenging.
Q3: Can the nitro group itself be a source of side reactions?
A3: Yes, the nitro group can participate in side reactions. Under certain conditions, particularly with strong nucleophiles, a cine-substitution can occur, where the nucleophile attacks the carbon adjacent to the one bearing the nitro group, followed by the elimination of nitrous acid.[4] Additionally, the nitro group can be reduced by various reagents, which may be an undesired side reaction if the goal is to functionalize the ring while keeping the nitro group intact.[3][5]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Electrophilic Aromatic Substitution (e.g., Bromination)
Possible Causes:
-
Deactivation by the nitro group: The electron-withdrawing nature of the nitro group strongly deactivates the aromatic ring, making it less susceptible to electrophilic attack.[2]
-
Insufficiently reactive electrophile: The chosen electrophile may not be strong enough to overcome the deactivation of the ring.
-
Decomposition of starting material: Harsh reaction conditions (e.g., high temperatures, strong acids) required to force the reaction may lead to the decomposition of the sensitive indene molecule.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Increase Catalyst Concentration | For reactions like Friedel-Crafts or halogenation, a higher concentration of the Lewis acid catalyst can help generate a more potent electrophile. |
| 2 | Use a More Reactive Reagent | Consider using a more reactive source for the electrophile. For example, instead of Br₂/FeBr₃, a Br⁺ source like N-Bromosuccinimide (NBS) with an acid catalyst might be more effective. |
| 3 | Optimize Reaction Temperature | Carefully increase the reaction temperature in small increments. Monitor the reaction closely for the formation of decomposition products. |
| 4 | Protect the Double Bond | If polymerization or addition to the five-membered ring is suspected, consider a temporary protection of the double bond before performing the electrophilic aromatic substitution. |
Issue 2: Formation of Unexpected Byproducts in Nucleophilic Aromatic Substitution
Possible Causes:
-
Cine-Substitution: A strong nucleophile may attack a position adjacent to the nitro group, leading to the formation of a substituted product with the loss of the nitro group.[4]
-
Multiple Substitution: If there are other leaving groups on the ring, or under forcing conditions, multiple nucleophilic substitutions may occur.
-
Reaction with the indene double bond: The nucleophile may add to the double bond of the indene ring, especially if it is a soft nucleophile.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Control Stoichiometry | Use a precise stoichiometry of the nucleophile to minimize multiple substitutions. A slow addition of the nucleophile can also be beneficial. |
| 2 | Lower Reaction Temperature | Side reactions often have a higher activation energy. Running the reaction at a lower temperature may favor the desired substitution pathway. |
| 3 | Choose a Milder Base/Nucleophile | If cine-substitution is observed, consider using a less basic or sterically hindered nucleophile to disfavor this pathway. |
| 4 | Solvent Optimization | The choice of solvent can influence the reactivity of the nucleophile and the stability of intermediates. Aprotic polar solvents are typically used for NAS. |
Experimental Protocols
Protocol 1: Electrophilic Bromination of this compound
This protocol is a representative example for an electrophilic aromatic substitution on a deactivated ring.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the solution to 0 °C and add the Lewis acid catalyst (e.g., FeBr₃, 1.1 eq) portion-wise.
-
Bromine Addition: Slowly add a solution of bromine (1.05 eq) in dichloromethane (B109758) to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of ice-water and stir for 15 minutes.
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium thiosulfate (B1220275) solution, then brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Signaling Pathways and Reaction Mechanisms
Caption: Potential reaction pathways for the functionalization of this compound.
Caption: A logical workflow for troubleshooting side reactions.
References
improving the yield and purity of 6-Nitroindene synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Nitroindene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is through the electrophilic nitration of indene (B144670) using a mixture of concentrated nitric acid and concentrated sulfuric acid. This mixture, often referred to as "mixed acid," generates the nitronium ion (NO₂⁺), which is the active electrophile that reacts with the aromatic ring of indene.
Q2: What is the role of sulfuric acid in the nitration of indene?
A2: Sulfuric acid serves two primary roles in this reaction. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly reactive nitronium ion (NO₂⁺).[1][2] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards the formation of the nitronium ion and prevents side reactions.[3]
Q3: What are the main isomers formed during the nitration of indene?
A3: The nitration of indene is a regioselective reaction. Due to the electron-donating nature of the fused cyclopentene (B43876) ring, the aromatic ring is activated towards electrophilic substitution. The primary products are expected to be the 5- and this compound isomers. The exact ratio of these isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used.
Q4: What are the potential side reactions to be aware of during the synthesis?
A4: Several side reactions can occur, leading to decreased yield and purity of the desired this compound. These include:
-
Dinitration: The introduction of a second nitro group onto the aromatic ring can occur, especially under harsh reaction conditions (higher temperatures or prolonged reaction times).[1]
-
Oxidation: The strong oxidizing nature of nitric acid can lead to the oxidation of the indene molecule, potentially forming various oxidation byproducts.
-
Polymerization: Indene is susceptible to acid-catalyzed polymerization, which can result in the formation of polymeric tars, significantly reducing the yield of the desired product.
-
Reaction at the double bond: The double bond in the five-membered ring of indene can also react under the acidic conditions, leading to undesired byproducts.
Q5: How can I purify the crude this compound product?
A5: Purification of this compound typically involves a combination of techniques. After quenching the reaction with ice water, the crude product is usually extracted with an organic solvent. The organic layer is then washed to remove residual acids. Further purification can be achieved through column chromatography to separate the this compound from other isomers and impurities. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Low reaction temperature. 3. Insufficient nitrating agent. 4. Significant polymerization of indene. | 1. Increase reaction time or temperature cautiously. Monitor the reaction progress using TLC. 2. Ensure the reaction temperature is maintained within the optimal range (typically 0-10 °C). 3. Use a slight excess of the nitrating agent. 4. Add the indene slowly to the mixed acid at a low temperature to minimize polymerization. |
| Formation of a Dark Tar or Polymeric Material | 1. Reaction temperature is too high. 2. Indene was added too quickly. 3. Highly concentrated acid. | 1. Maintain a low reaction temperature (0-5 °C) using an ice bath. 2. Add the indene dropwise with vigorous stirring to ensure efficient mixing and heat dissipation. 3. While concentrated acids are necessary, ensure the correct stoichiometry is used. |
| Low Purity of the Final Product (Multiple Spots on TLC) | 1. Formation of multiple nitroindene isomers. 2. Presence of dinitrated byproducts. 3. Incomplete removal of starting material. 4. Presence of oxidation byproducts. | 1. Optimize reaction conditions (e.g., temperature, reaction time) to favor the formation of the 6-nitro isomer. Use column chromatography for efficient separation of isomers. 2. Use milder reaction conditions (lower temperature, shorter reaction time) to minimize dinitration. 3. Ensure the reaction goes to completion by monitoring with TLC. 4. Perform a thorough workup, including washing the organic extract with a mild reducing agent solution (e.g., sodium bisulfite) if oxidation is suspected. |
| Difficulty in Isolating the Product from the Reaction Mixture | 1. The product is soluble in the aqueous layer. 2. Emulsion formation during extraction. | 1. Ensure the aqueous layer is saturated with a salt (e.g., brine) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the layers to separate for a longer period. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.
Materials:
-
Indene
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Concentrated Nitric Acid (70%)
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Concentrated Sulfuric Acid (98%)
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Dichloromethane (B109758) (or other suitable organic solvent)
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated Sodium Chloride Solution)
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Anhydrous Magnesium Sulfate (or Sodium Sulfate)
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Silica (B1680970) Gel for column chromatography
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Hexane and Ethyl Acetate (B1210297) for chromatography elution
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 1.2 equivalents of concentrated sulfuric acid to 1.1 equivalents of concentrated nitric acid. Stir the mixture and allow it to cool to 0-5 °C.
-
Nitration Reaction: Dissolve 1 equivalent of indene in a minimal amount of a chlorinated solvent like dichloromethane. Add this solution dropwise to the cold, stirring nitrating mixture over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC, typically after 1-2 hours), slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
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Washing: Combine the organic layers and wash successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the this compound from other isomers and impurities.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
strategies for selective reduction of the nitro group in 6-Nitroindene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selective reduction of the nitro group in 6-nitroindene to 6-aminoindene, a critical transformation for researchers in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective reduction of the nitro group in this compound?
The primary challenge is to reduce the nitro group to an amine without simultaneously reducing the double bond within the indene (B144670) ring system. Many common reduction methods can affect both functional groups. Therefore, chemoselectivity is the key consideration.
Q2: Which methods are generally recommended for this selective transformation?
Several methods have proven effective for the selective reduction of nitroarenes in the presence of alkenes. The most common strategies include:
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Catalytic Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a catalyst and is often milder than direct catalytic hydrogenation.
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Metal-Based Reductions: Reagents like iron or tin(II) chloride in acidic or neutral media are well-established for their high chemoselectivity towards the nitro group.
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Sodium Dithionite (B78146) Reduction: This inorganic reagent offers a cost-effective and safe alternative with good functional group tolerance.
Q3: Can I use standard catalytic hydrogenation with H₂ gas and Pd/C?
While catalytic hydrogenation with palladium on carbon (Pd/C) is a powerful method for nitro group reduction, it can also lead to the reduction of the alkene double bond.[1] Achieving selectivity with this method requires careful optimization of reaction conditions, such as catalyst loading, hydrogen pressure, and temperature. For substrates where dehalogenation is a concern, Raney Nickel is often used as an alternative to Pd/C.[1]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the selective reduction of this compound.
Method 1: Catalytic Transfer Hydrogenation with Hydrazine (B178648) Hydrate (B1144303)
This method is favored for its mild conditions and high selectivity.
Issue 1: Incomplete reaction or low yield.
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Possible Cause 1: Catalyst deactivation. The catalyst (e.g., Pd/C, Raney Nickel) may be poisoned by impurities in the starting material or solvent.
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Solution: Ensure the this compound and solvent are pure. Consider filtering the reaction mixture through a short plug of celite or silica (B1680970) gel to remove impurities before adding the catalyst.
-
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Possible Cause 2: Insufficient hydrazine hydrate. The amount of hydrogen donor may not be sufficient for complete reduction.
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Solution: Increase the molar equivalents of hydrazine hydrate. It is recommended to add it dropwise to control the reaction rate and temperature.
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-
Possible Cause 3: Inefficient catalyst. The activity of the catalyst may be low.
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Solution: Use a fresh batch of catalyst or increase the catalyst loading. Ensure the catalyst is properly handled and stored under an inert atmosphere if required.
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Issue 2: Reduction of the double bond.
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Possible Cause: Over-reduction due to harsh conditions. High temperatures or prolonged reaction times can lead to the reduction of the alkene.
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Solution: Monitor the reaction closely by TLC. Reduce the reaction temperature and optimize the reaction time. Once the starting material is consumed, quench the reaction immediately.
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Method 2: Reduction with Iron powder and Ammonium (B1175870) Chloride (Fe/NH₄Cl)
This is a classic and reliable method for selective nitro group reduction.[2]
Issue 1: Slow or incomplete reaction.
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Possible Cause 1: Low surface area of iron powder. The reactivity of iron is dependent on its surface area.
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Solution: Use finely powdered or activated iron (e.g., by washing with dilute HCl).
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Possible Cause 2: Inefficient mixing. This is a heterogeneous reaction, and efficient stirring is crucial.
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Solution: Use a mechanical stirrer to ensure the iron powder remains suspended in the reaction mixture.
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-
Possible Cause 3: Inappropriate solvent system. The solubility of the starting material and the efficiency of the reduction can be solvent-dependent.
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Solution: A mixture of ethanol (B145695) and water is commonly used. The ratio can be adjusted to improve the solubility of this compound.
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Issue 2: Difficult product isolation from the iron sludge.
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Possible Cause: Formation of a thick iron oxide/hydroxide emulsion during work-up.
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Solution: After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the bulk of the iron residues. Wash the celite pad thoroughly with the reaction solvent or another suitable solvent like ethyl acetate. Acidifying the filtrate slightly before extraction can sometimes help break up emulsions.
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Method 3: Reduction with Tin(II) Chloride (SnCl₂)
Stannous chloride is a mild and effective reagent for this transformation.[1]
Issue 1: Formation of a gelatinous precipitate during work-up.
-
Possible Cause: Precipitation of tin salts (Sn(OH)₂/Sn(OH)₄) upon basification. This is a very common issue with SnCl₂ reductions.[3]
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Solution 1: After the reaction, instead of immediately basifying, pour the reaction mixture into a large volume of ice-water and then carefully neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of ~8. This can sometimes result in a more manageable precipitate.[3]
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Solution 2: Add celite to the reaction mixture before neutralization. Then, add a concentrated base (e.g., NaOH or ammonia) and filter the entire slurry through a pad of celite or silica gel.[3]
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Solution 3: Use a large excess of a strong base (e.g., 10-40% NaOH) to dissolve the amphoteric tin hydroxides as stannates ([Sn(OH)₄]²⁻ or [Sn(OH)₆]²⁻). This requires careful pH control to above 12-13.[3]
-
Issue 2: Incomplete reaction.
-
Possible Cause: Insufficient SnCl₂ or acidic conditions.
-
Solution: Ensure at least 3-4 equivalents of SnCl₂·2H₂O are used. The reaction is typically carried out in a protic solvent like ethanol or with the addition of an acid like concentrated HCl.
-
Method 4: Reduction with Sodium Dithionite (Na₂S₂O₄)
This method is advantageous due to the low cost and safety of the reagent.[4]
Issue 1: Low yield or incomplete reaction.
-
Possible Cause 1: Decomposition of sodium dithionite. Sodium dithionite is unstable in acidic solutions and at elevated temperatures.
-
Solution: Prepare fresh solutions of sodium dithionite. Maintain the reaction temperature as specified in the protocol, avoiding excessive heating. The reaction is often run under basic or neutral conditions.
-
-
Possible Cause 2: Poor phase transfer in a biphasic system. If the reaction is run in a two-phase system (e.g., dichloromethane/water), a phase-transfer catalyst may be necessary.
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Solution: Add a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) to facilitate the reaction between the aqueous dithionite and the organic-soluble this compound.[5]
-
Data Presentation
The following table summarizes typical reaction conditions and yields for the selective reduction of nitroarenes to anilines in the presence of an alkene, based on literature for similar substrates.
| Method | Reagents and Conditions | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Reference(s) |
| Catalytic Transfer Hydrogenation | Pd/C (5-10 mol%), Hydrazine hydrate (3-5 eq.), Ethanol, Reflux | 85-95 | 1-4 | 80 | [6] |
| Iron Reduction | Fe powder (5-10 eq.), NH₄Cl (4-5 eq.), Ethanol/Water (e.g., 4:1), Reflux | 80-95 | 2-6 | 80-100 | [7] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O (3-5 eq.), Ethanol, Reflux | 75-90 | 1-3 | 80 | [8] |
| Sodium Dithionite Reduction | Na₂S₂O₄ (3-5 eq.), Dichloromethane/Water, Tetrabutylammonium hydrogen sulfate (catalytic), Room Temperature to 40°C | 80-95 | 2-8 | 25-40 | [5][9] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Hydrazine Hydrate
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To a solution of this compound (1.0 eq.) in ethanol, add 10% Pd/C (5-10 mol% Pd).
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Heat the mixture to reflux.
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Add hydrazine hydrate (3-5 eq.) dropwise over a period of 30 minutes.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst, and wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction using Fe/NH₄Cl
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In a round-bottom flask, combine this compound (1.0 eq.), iron powder (5-10 eq.), and ammonium chloride (4-5 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Heat the mixture to reflux with vigorous stirring.
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Monitor the reaction by TLC.
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Once the starting material is consumed, filter the hot reaction mixture through a pad of celite.
-
Wash the celite pad with hot ethanol.
-
Remove the ethanol from the filtrate under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the product.
Visualizations
Caption: General experimental workflow for the selective reduction of this compound.
Caption: Troubleshooting logic for an incomplete reduction reaction.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 8. scispace.com [scispace.com]
- 9. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
managing the stability of 6-Nitroindene during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of stability issues related to 6-Nitroindene. Due to the limited availability of specific stability data for this compound, this guide is based on the known chemical properties of the indene (B144670) scaffold and nitroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from the reactivity of the indene ring system. Indene and its derivatives are susceptible to polymerization and oxidation upon exposure to heat, light, and air.[1] The presence of the nitro group can also influence the compound's reactivity and degradation pathways.
Q2: How should this compound be stored to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and inert environment. It is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. For detailed storage conditions, please refer to Table 1.
Q3: I've noticed a change in the color of my this compound sample. What could be the cause?
A3: A change in color, such as the appearance of a pale yellow or darker hue, can be an indicator of degradation.[1] This could be due to the formation of colored polymeric byproducts or oxidation products. It is advisable to verify the purity of the sample using an appropriate analytical method, such as NMR or LC-MS, before use.
Q4: Can I handle this compound on the benchtop?
A4: While brief handling on the benchtop for weighing and solution preparation may be unavoidable, prolonged exposure to air and light should be minimized. The indene structure is prone to oxidation when exposed to air.[1] For extended manipulations, it is best to work in a glovebox or under a continuous flow of an inert gas.
Q5: What are the potential degradation pathways for this compound?
A5: Based on the chemistry of indene and nitroaromatic compounds, the likely degradation pathways include:
-
Polymerization: The double bond in the five-membered ring of the indene scaffold can undergo radical or cationic polymerization, leading to the formation of oligomers and polymers.[1][2]
-
Oxidation: The indene ring is susceptible to oxidation, which can lead to the formation of various oxygenated derivatives.[1]
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Photochemical Degradation: Many aromatic compounds, including nitro-polycyclic aromatic hydrocarbons, are sensitive to light and can undergo photochemical degradation.[3]
-
Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can undergo thermal decomposition.[4][5]
Troubleshooting Guide
If you encounter unexpected results or suspect that the stability of your this compound sample has been compromised, consult the following troubleshooting guide.
Table 1: Troubleshooting Common Issues with this compound
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound leading to lower effective concentration or interfering byproducts. | 1. Check the purity of the this compound stock using a suitable analytical technique (e.g., ¹H NMR, LC-MS).2. If degradation is confirmed, purify the compound or use a fresh, unopened batch.3. Review storage and handling procedures to prevent future degradation. |
| Change in physical appearance (e.g., color change, clumping) | Polymerization or oxidation of the compound. | 1. Do not use the material if significant changes in appearance are observed.2. Confirm the identity and purity of the compound analytically.3. Discard the degraded material according to safety guidelines. |
| Low yield in a reaction involving this compound | Use of a degraded starting material. | 1. Assess the purity of the this compound.2. Consider that polymerization or oxidation byproducts may be inhibiting the reaction.3. Use freshly purified or a new batch of this compound. |
| Formation of insoluble material in solution | Polymerization of this compound. | 1. Prepare fresh solutions of this compound for each experiment.2. Avoid storing solutions for extended periods, even at low temperatures.3. If possible, filter the solution before use, and verify the concentration of the filtrate. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by ¹H NMR Spectroscopy
Objective: To determine the purity of a this compound sample and identify potential degradation products.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
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Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
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Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
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Process the spectrum and integrate the peaks corresponding to this compound.
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Look for the appearance of new signals, particularly in the aliphatic region (which may indicate polymerization) or broadened peaks, which could suggest the presence of polymeric species. Compare the spectrum to a reference spectrum of pure this compound if available.
Data Presentation
Table 2: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | To slow down the rate of potential polymerization and decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the indene ring.[1] |
| Light | Amber vial or protection from light | To minimize photochemical degradation.[3] |
| Container | Tightly sealed glass vial | To prevent exposure to air and moisture. |
| Handling | Minimize exposure to air and light. Use in a well-ventilated area or under an inert atmosphere. | To prevent degradation and for safety reasons. |
Visualizations
References
resolving issues with the solubility of 6-Nitroindene in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving issues related to the solubility of 6-Nitroindene in organic solvents. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Q2: What factors can influence the solubility of this compound?
Several factors can affect the solubility of this compound, including:
-
Polarity of the solvent: The principle of "like dissolves like" is crucial.[2][3] Aromatic nitro compounds are polar, so they tend to dissolve better in polar organic solvents.[1][4]
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Temperature: For many compounds, solubility increases with temperature.[4][5]
-
Purity of the compound: Impurities can sometimes enhance or decrease solubility.
-
Presence of other solutes: The presence of other compounds in the solvent can affect the solubility of this compound.
Q3: Why is my this compound not dissolving as expected?
If you are experiencing issues with dissolving this compound, it could be due to several reasons:
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Solvent choice: The selected solvent may not have the appropriate polarity to dissolve the compound effectively.[2]
-
Concentration: You might be trying to dissolve an amount of this compound that exceeds its solubility limit in the chosen solvent and volume.
-
Temperature: The temperature of the solvent may be too low.[4]
-
Kinetic factors: The rate of dissolution might be slow, and the mixture may not have reached equilibrium yet.
Troubleshooting Guide
Issue: this compound is not dissolving in the chosen organic solvent.
-
Question: Have you tried increasing the temperature?
-
Question: Have you tried a different solvent?
-
Answer: If heating is not effective or desirable, consider using a different solvent with a different polarity. Aromatic nitro compounds are often soluble in a variety of organic solvents, so experimenting with alternatives like ethanol, acetone, or dimethyl sulfoxide (B87167) (DMSO) could yield better results.[2][4]
-
-
Question: Is it possible the solution is already saturated?
-
Answer: You may have exceeded the solubility limit of this compound in the current volume of solvent. Try adding more solvent to the mixture to see if the remaining solid dissolves.
-
-
Question: Have you allowed enough time for dissolution?
-
Answer: The process of dissolution can sometimes be slow. Ensure you have allowed sufficient time for the solute to dissolve, with adequate agitation or stirring.
-
Data Presentation
The following table summarizes the expected qualitative solubility of aromatic nitro compounds, like this compound, in various common organic solvents based on the general behavior of similar compounds.[1][2][6][7]
| Solvent Category | Examples | Expected Solubility of this compound |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | High |
| Polar Protic | Ethanol, Methanol | Moderate to High |
| Nonpolar Aromatic | Benzene, Toluene | High |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate |
| Ethers | Diethyl ether | Moderate to High |
| Water | Low |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath with agitation (e.g., shaker or rotator)
-
Pipettes
-
Filtration system (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath and agitate it for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The dissolution rate decreases as the solution approaches saturation.[8]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for a sufficient time to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.
-
Filter the supernatant to remove any remaining undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a suitable standard curve) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Visualizations
Caption: Troubleshooting workflow for this compound dissolution issues.
Caption: Key factors influencing the solubility of this compound.
References
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. saltise.ca [saltise.ca]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. quora.com [quora.com]
identifying and characterizing impurities in 6-Nitroindene synthesis
Welcome to the technical support center for the synthesis of 6-Nitroindene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification and characterization of impurities encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products and isomers when nitrating indene (B144670)?
When nitrating indene, a mixture of nitroindene isomers is typically formed. The primary isomers are 5-nitroindene and this compound. The distribution of these isomers is highly dependent on the reaction conditions, including the nitrating agent used, temperature, and reaction time. Under certain conditions, the nitration of indene can be regioselective, but the formation of multiple isomers is common.
Q2: What are the common impurities I might encounter in my this compound synthesis?
Besides the isomeric impurities (e.g., 5-nitroindene), other common impurities can arise from side reactions. These may include:
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Dinitroindenes: Over-nitration can lead to the formation of dinitro products.
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Oxidation Products: The indene ring system can be susceptible to oxidation under harsh nitrating conditions, potentially leading to the formation of 4-nitrophthalic acid or other oxidized species.
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Polymerization Products: Indene is prone to polymerization, especially in the presence of strong acids. This can result in the formation of polymeric tars, which can complicate purification.
-
Starting Material: Incomplete reaction will result in the presence of unreacted indene.
Q3: My reaction mixture turned dark and formed a tar-like substance. What could be the cause and how can I prevent it?
The formation of a dark, tarry substance is a common issue in the nitration of indene and is often due to polymerization of the starting material or product in the strongly acidic reaction medium. To mitigate this:
-
Temperature Control: Maintain a low reaction temperature (typically below 0 °C) to slow down the rate of polymerization.
-
Controlled Addition: Add the nitrating agent slowly to the solution of indene to avoid localized overheating.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the sensitive indene and nitroindene products to the acidic environment.
-
Choice of Nitrating Agent: Consider using milder nitrating agents that may reduce the extent of polymerization.
Q4: How can I separate the different nitroindene isomers?
Separation of nitroindene isomers can be challenging due to their similar physical properties. The most effective method is typically column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is often employed. The polarity of the eluent can be gradually increased to achieve separation.
Q5: What analytical techniques are best for identifying and characterizing the impurities?
A combination of analytical techniques is recommended for the comprehensive identification and characterization of impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile impurities and isomers based on their mass-to-charge ratio and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating isomers and non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the isomers and impurities, allowing for their unambiguous identification.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the nitro group and other functional groups in the products and impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Incomplete reaction- Polymerization of starting material/product- Over-nitration to dinitro compounds- Oxidation of the indene ring | - Increase reaction time or temperature cautiously- Maintain low temperature and control addition of nitrating agent- Use a milder nitrating agent or reduce the stoichiometry of the nitrating agent- Employ milder reaction conditions and ensure an inert atmosphere if necessary |
| Formation of multiple isomers | - Non-regioselective nitration conditions | - Optimize reaction parameters such as temperature, solvent, and nitrating agent to favor the formation of the desired 6-nitro isomer. |
| Presence of dinitro compounds | - Reaction temperature is too high- Excess of nitrating agent | - Maintain strict temperature control- Use a stoichiometric amount or a slight excess of the nitrating agent |
| Difficult purification | - Presence of polymeric tars- Similar polarity of isomers | - Filter the crude product to remove insoluble polymers before chromatographic purification- Use a long chromatography column and a shallow gradient of eluent to improve separation of isomers |
| Inconsistent results | - Purity of starting indene- Water content in reagents | - Use purified indene (e.g., by distillation)- Use anhydrous solvents and reagents |
Experimental Protocols
Protocol 1: General Procedure for Nitration of Indene
This is a general guideline and may require optimization.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve indene in a suitable solvent (e.g., acetic anhydride (B1165640) or dichloromethane).
-
Cooling: Cool the solution to the desired temperature (e.g., -10 °C to 0 °C) using an ice-salt or dry ice-acetone bath.
-
Nitrating Agent Preparation: In a separate flask, prepare the nitrating agent. A common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Addition: Add the nitrating agent dropwise to the stirred indene solution while maintaining the low temperature. The rate of addition should be slow enough to prevent a significant rise in temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at the low temperature for a specified period (e.g., 1-2 hours).
-
Quenching: Carefully pour the reaction mixture onto crushed ice or into a beaker of cold water to quench the reaction.
-
Extraction: Extract the product mixture with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Characterization by GC-MS
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS instrument.
-
GC Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the separation of the different components.
-
MS Detection: Acquire mass spectra for each eluting peak.
-
Data Analysis: Identify the components by comparing their mass spectra with a library of known compounds and by analyzing their fragmentation patterns.
Visualizations
Technical Support Center: Scaling Up the Synthesis of 6-Nitroindene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 6-nitroindene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the nitration of indene (B144670) presents several challenges. Nitration reactions are typically highly exothermic, and managing the reaction temperature is crucial to prevent runaway reactions and the formation of byproducts.[1][2] Maintaining regioselectivity to favor the formation of this compound over other isomers is another key challenge.[3][4] Furthermore, the purification of the final product to remove unreacted starting materials, isomers, and dinitrated byproducts can be complex at a larger scale.
Q2: What are the main safety precautions to consider during the synthesis of this compound?
A2: The nitration of aromatic compounds involves the use of strong, corrosive acids (concentrated nitric and sulfuric acid) and can produce potentially explosive nitro compounds.[2][5] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.
-
Temperature Control: Use an ice bath to control the reaction temperature and prevent overheating.
-
Slow Addition of Reagents: Add the nitrating mixture slowly to the indene solution to control the rate of the exothermic reaction.
-
Quenching: Carefully quench the reaction mixture by pouring it onto ice to deactivate the nitrating agent.
Q3: How can I improve the yield and purity of this compound?
A3: Optimizing reaction conditions is key to improving yield and purity. This includes:
-
Temperature Control: Maintaining a low and consistent reaction temperature can minimize the formation of byproducts.
-
Stoichiometry: Precise control of the molar ratio of nitrating agent to indene can help prevent dinitration.
-
Reaction Time: Optimizing the reaction time can ensure complete conversion of the starting material without excessive byproduct formation.
-
Purification Method: Employing an effective purification method, such as recrystallization from a suitable solvent, is crucial for obtaining a high-purity product.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Formation of multiple isomers. - Dinitration of the product. - Loss of product during workup and purification. | - Increase reaction time or slightly elevate the temperature (with caution). - Optimize the reaction temperature to favor the formation of the 6-nitro isomer. - Use a stoichiometric amount of the nitrating agent. - Optimize the purification procedure to minimize losses. For example, in recrystallization, use a minimal amount of hot solvent and ensure slow cooling.[6][9] |
| Formation of a Dark, Tarry Mixture | - Reaction temperature too high, leading to polymerization or decomposition of indene. - Presence of impurities in the starting materials. | - Maintain a strict low-temperature profile during the addition of the nitrating agent. - Ensure the purity of indene and the nitrating acids before starting the reaction. |
| Difficult Purification / Isomer Separation | - Similar physical properties of the isomers. - Co-crystallization of isomers. | - Employ fractional crystallization with different solvents or solvent mixtures. - Consider column chromatography for small-scale purification to separate isomers, although this may be less practical for large-scale synthesis. |
| Product is Oily and Does Not Solidify | - Presence of impurities that lower the melting point. - Incomplete removal of the reaction solvent. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. - Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Runaway Reaction (Sudden Temperature Increase) | - Too rapid addition of the nitrating agent. - Inadequate cooling of the reaction mixture. | - Immediately stop the addition of the nitrating agent. - Increase the efficiency of the cooling bath (e.g., by adding more ice/salt). - If necessary, quench the reaction by carefully adding a large volume of cold water or ice. |
Experimental Protocols
General Laboratory-Scale Synthesis of Nitroaromatics (Adapted for this compound)
This protocol is a general guideline for the nitration of an aromatic compound and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
Indene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
Suitable recrystallization solvent (e.g., ethanol, isopropanol)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid.[10][11] The mixture should be prepared in an ice bath to dissipate the heat generated.
-
Reaction Setup: Place the indene in a separate reaction flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred indene solution.[10] The temperature of the reaction mixture should be carefully monitored and maintained below 10°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for a specified time to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the crude this compound.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water until the washings are neutral to pH paper.
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Purification: Purify the crude this compound by recrystallization from a suitable solvent.[6][7][8] Dissolve the crude product in a minimum amount of the hot solvent, allow it to cool slowly to form crystals, and then collect the pure crystals by vacuum filtration.
-
Drying: Dry the purified this compound crystals under vacuum.
Quantitative Data from Similar Nitration Reactions
The following table summarizes typical reaction parameters for the nitration of aromatic compounds, which can serve as a starting point for optimizing the synthesis of this compound.
| Parameter | Benzene Nitration [10] | Bromobenzene Nitration [11] | Notes for this compound Synthesis |
| Reactant Ratio (Aromatic:HNO₃:H₂SO₄) | 1 : 1.2 : 1.4 | 1 : 1.1 : 1.1 | The ratio should be optimized to maximize monosubstitution and yield of the desired isomer. |
| Reaction Temperature | < 55-60°C | < 50-55°C | A lower temperature (e.g., 0-10°C) is recommended for the reactive indene to control the reaction and improve selectivity. |
| Reaction Time | 40-45 minutes | 15 minutes after addition | Reaction time should be determined by monitoring the reaction progress (e.g., by TLC). |
| Yield (Crude) | Not specified | ~85-95% (mononitro isomers) | Yield will be highly dependent on the optimized reaction conditions and purification efficiency. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield or impure this compound product.
References
- 1. WO2007087816A1 - Nitration of activated aromatics in microreactors - Google Patents [patents.google.com]
- 2. byjus.com [byjus.com]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. rushim.ru [rushim.ru]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. chm.uri.edu [chm.uri.edu]
Technical Support Center: Troubleshooting the Biological Screening of 6-Nitroindene Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during the biological screening of 6-nitroindene derivatives. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows activity in the primary screen, but I cannot reproduce the results. What could be the cause?
A1: Irreproducible results are a common challenge in high-throughput screening (HTS). Several factors could be at play:
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Compound Instability: this compound derivatives may be unstable under certain experimental conditions (e.g., pH, light exposure, temperature). Re-synthesis and re-purification of the compound is recommended to ensure its integrity.
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Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes, leading to false-positive results.[1] Consider reducing the compound concentration or including detergents like Triton X-100 in your assay buffer to mitigate aggregation.
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Assay Variability: Inconsistent liquid handling, temperature fluctuations, or variations in reagent concentrations can all contribute to poor reproducibility. Ensure your automated liquid handlers are properly calibrated and that all reagents are prepared fresh and used consistently.
Q2: I am observing a high rate of false positives in my screening campaign. What are the likely causes related to the this compound scaffold?
A2: The this compound scaffold contains functionalities that can lead to assay interference. Key contributors to false positives include:
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Redox Activity: The nitro group (-NO2) is known to be redox-active. In cellular or biochemical assays containing reducing agents (e.g., DTT), the nitro group can be reduced, leading to the generation of reactive oxygen species (ROS). This can interfere with assay readouts, particularly in assays that are sensitive to redox changes.
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Compound Reactivity: The indene (B144670) ring system can be susceptible to chemical modification under certain assay conditions, leading to the formation of reactive species that can covalently modify proteins and cause non-specific inhibition.
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Fluorescence Interference: If your assay utilizes a fluorescence-based readout, the this compound derivative itself might be fluorescent at the excitation and emission wavelengths of your assay, leading to a false signal. It is crucial to test for compound auto-fluorescence.
Q3: My active compounds from the primary screen are inactive in the confirmatory secondary assay. How should I proceed?
A3: Discrepancies between primary and secondary assays are often due to differences in assay format and technology.
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Orthogonal Assays: It is critical to use an orthogonal secondary assay that has a different detection method and principle from the primary screen. For example, if the primary screen was a fluorescence-based enzyme inhibition assay, a secondary assay could be a label-free method like surface plasmon resonance (SPR) to confirm direct binding to the target.
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Counter-Screens: Implement counter-screens to identify compounds that interfere with the assay technology itself rather than the biological target. For example, if your primary assay uses luciferase, a counter-screen should be performed to identify compounds that directly inhibit the luciferase enzyme.
Q4: I am observing cytotoxicity with my this compound derivatives in cell-based assays. How can I differentiate between target-specific effects and general toxicity?
A4: Differentiating specific from non-specific cytotoxicity is crucial.
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Dose-Response Analysis: Perform a detailed dose-response analysis. A steep dose-response curve may indicate non-specific toxicity, while a more gradual curve is often associated with a specific pharmacological effect.
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Control Cell Lines: Test your compounds on a control cell line that does not express the target of interest. If the compound is cytotoxic in both cell lines, the effect is likely non-specific.
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Time-Course Experiments: Evaluate cytotoxicity at different time points. Rapid onset of cell death (within a few hours) is often indicative of non-specific mechanisms, whereas target-specific effects may require longer incubation times to manifest.
Troubleshooting Guides
Guide 1: Investigating False Positives in Enzyme Inhibition Assays
This guide provides a step-by-step workflow to identify and eliminate false-positive hits from enzyme inhibition screens.
Workflow for validating hits from enzyme inhibition screens.
Guide 2: Differentiating Cytotoxicity Mechanisms
This decision tree helps in distinguishing between on-target and off-target cytotoxicity.
Decision tree for investigating cytotoxicity mechanisms.
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of Nitrobenzamide Derivatives
| Compound | Structure | IC50 (µM) on NO Production |
| 5 | 3,5-Dinitrobenzamide | 3.7 |
| 6 | 4-Hydroxy-3,5-dinitrobenzamide | 5.3 |
| Data from a study on nitro substituted benzamide (B126) derivatives and their inhibitory capacity on LPS-induced nitric oxide (NO) production in RAW264.7 macrophages.[2] |
Table 2: Phosphodiesterase Inhibitory Activity of 6-Nitrobenzimidazole Derivatives
| Compound | IC50 (µM) |
| 1 | 2.4 ± 0.049 |
| 3 | 63.1 ± 1.48 |
| 6 | 153.2 ± 5.6 |
| 9 | 11.49 ± 0.08 |
| 10 | 120.0 ± 4.47 |
| 11 | 5.7 ± 0.113 |
| 13 | 6.4 ± 0.148 |
| 14 | 10.5 ± 0.51 |
| 30 | 1.5 ± 0.043 |
| EDTA (Standard) | 274 ± 0.007 |
| A selection of 6-Nitrobenzimidazole derivatives showing varying degrees of phosphodiesterase inhibition.[1] |
Experimental Protocols
Protocol 1: General Procedure for High-Throughput Screening (HTS) of Enzyme Inhibitors
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Assay Development and Miniaturization:
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Develop a robust biochemical or cell-based assay in a microplate format (e.g., 384-well or 1536-well).
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Optimize assay parameters such as enzyme and substrate concentrations, incubation time, and temperature to achieve a stable signal with a Z'-factor > 0.5.
-
-
Compound Library Preparation:
-
Prepare stock solutions of this compound derivatives in 100% DMSO.
-
Use acoustic dispensing technology to transfer nanoliter volumes of compound stocks into the assay plates.
-
-
HTS Execution:
-
Add assay reagents (enzyme, substrate, etc.) to the compound-containing plates using automated liquid handlers.
-
Incubate the plates for the optimized duration.
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Read the plates using a suitable plate reader (e.g., fluorescence, luminescence, absorbance).
-
-
Data Analysis and Hit Selection:
-
Normalize the raw data to positive and negative controls.
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Calculate the percent inhibition for each compound.
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Select "hits" based on a predefined activity threshold (e.g., >50% inhibition).
-
-
Hit Confirmation and Validation:
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Re-test the primary hits from a freshly prepared compound stock.
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Perform dose-response experiments to determine the IC50 value.
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Conduct counter-screens and orthogonal assays to eliminate false positives.
-
Protocol 2: In Vitro Nitric Oxide (NO) Production Inhibition Assay
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Cell Culture:
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Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
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Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
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Treat the cells with various concentrations of the this compound derivatives for 1 hour.
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Induce NO production by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
-
NO Measurement:
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After 24 hours of incubation, collect the cell culture supernatant.
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Measure the concentration of nitrite (B80452) (a stable metabolite of NO) using the Griess reagent system according to the manufacturer's instructions.
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Read the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of NO production inhibition compared to the LPS-stimulated vehicle control.
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Determine the IC50 value by fitting the dose-response data to a non-linear regression model.[2]
-
Signaling Pathway Diagram
Putative Signaling Pathway for Anti-inflammatory Action of this compound Derivatives
The following diagram illustrates a potential mechanism by which this compound derivatives may exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory mediators like iNOS and COX-2.[2]
Inhibition of NF-κB signaling by this compound derivatives.
References
Validation & Comparative
comparative analysis of different synthetic routes to 6-Nitroindene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes to 6-nitroindene, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct, one-step syntheses in published literature, this comparison focuses on a plausible multi-step approach and a theoretical direct nitration, highlighting the potential challenges and advantages of each.
Executive Summary
The synthesis of this compound is most practically approached through a multi-step pathway involving the nitration of a precursor such as 1-indanone (B140024), followed by reduction and dehydration. Direct nitration of indene (B144670) is theoretically possible but is likely to suffer from poor regioselectivity, leading to a complex mixture of isomers that are difficult to separate. The multi-step approach offers greater control over the final product's regiochemistry, albeit with a longer synthetic sequence.
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Parameter | Multi-Step Synthesis from 1-Indanone | Direct Nitration of Indene (Theoretical) |
| Starting Material | 1-Indanone | 1H-Indene |
| Overall Yield | Potentially moderate to good (product of individual step yields) | Likely low for the desired isomer |
| Regioselectivity | High (directed by the carbonyl group in the precursor) | Poor (risk of multiple nitration products, e.g., 4-, 5-, 6-, and 7-nitroindene) |
| Number of Steps | 3 | 1 |
| Purification | Standard chromatographic techniques at each step | Complex separation of isomers, likely requiring advanced chromatographic methods |
| Key Challenge | Optimization of each reaction step for maximum yield | Controlling regioselectivity and separating isomers |
Experimental Protocols
Route 1: Multi-Step Synthesis from 1-Indanone (Proposed)
This route involves a three-step sequence: nitration of 1-indanone, reduction of the resulting 6-nitro-1-indanone (B1293875), and subsequent dehydration to yield this compound.
Step 1: Synthesis of 6-Nitro-1-indanone
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Reaction: Electrophilic aromatic substitution (nitration) of 1-indanone.
-
Reagents and Conditions: A mixture of concentrated nitric acid and concentrated sulfuric acid is typically used for nitration. The reaction is generally carried out at low temperatures (e.g., 0-10 °C) to control the exothermicity and minimize side reactions. 1-Indanone is dissolved in a suitable solvent like concentrated sulfuric acid and the nitrating mixture is added dropwise with careful temperature control.
-
Work-up and Purification: The reaction mixture is poured onto ice, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Expected Outcome: This reaction is expected to be highly regioselective, yielding primarily 6-nitro-1-indanone due to the directing effect of the carbonyl group.
Step 2: Synthesis of 6-Nitro-1-indanol
-
Reaction: Reduction of the ketone functionality in 6-nitro-1-indanone.
-
Reagents and Conditions: A mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) is suitable for this transformation. The reaction is typically performed at room temperature.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography.
-
Expected Outcome: The ketone will be selectively reduced to the corresponding alcohol, yielding 6-nitro-1-indanol.
Step 3: Synthesis of this compound
-
Reaction: Acid-catalyzed dehydration of 6-nitro-1-indanol.
-
Reagents and Conditions: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), in a non-polar solvent like toluene (B28343) is used. The reaction is typically heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. A similar procedure has been reported for the synthesis of 7-nitro-1H-indene from 4-nitro-1-indanol, which involved heating 14.0 g (0.078 mole) of 4-nitro-1-indanol with 0.1 g of p-toluenesulfonic acid in 200 mL of toluene to give 5.6 g of 7-nitro-1H-indene[1].
-
Work-up and Purification: The reaction mixture is washed with a mild base (e.g., sodium bicarbonate solution) and water. The organic layer is dried and concentrated, and the final product is purified by column chromatography.
-
Expected Outcome: Dehydration of the alcohol will lead to the formation of the double bond, yielding the desired this compound.
Route 2: Direct Nitration of 1H-Indene (Theoretical)
This route involves the direct nitration of indene in a single step.
-
Reaction: Electrophilic aromatic substitution (nitration) of 1H-indene.
-
Reagents and Conditions: A mixture of concentrated nitric acid and concentrated sulfuric acid would be the standard nitrating agent. The reaction would likely be carried out at low temperatures to control the reaction rate and potentially improve selectivity.
-
Work-up and Purification: The reaction mixture would be quenched with ice water, and the organic products extracted with a suitable solvent. The major challenge would be the purification of the desired this compound from a mixture of other nitroindene isomers. This would likely require careful column chromatography, and potentially more advanced techniques like preparative HPLC.
-
Expected Outcome: The nitration of indene is expected to yield a mixture of isomers (4-, 5-, 6-, and 7-nitroindene). The electron-donating character of the cyclopentene (B43876) ring fused to the benzene (B151609) ring directs electrophilic substitution to the available positions on the aromatic ring. The exact ratio of these isomers would depend on the specific reaction conditions.
Signaling Pathways and Experimental Workflows
The logical relationship between the two synthetic approaches can be visualized as a decision-making process for a synthetic chemist.
Caption: Comparative workflow for the synthesis of this compound.
Conclusion
For the targeted synthesis of this compound, the multi-step route starting from 1-indanone is the more strategic and recommended approach. While it involves more synthetic transformations, it offers crucial control over regioselectivity, leading to a more predictable and purifiable product. The direct nitration of indene, although seemingly more concise, is likely to be an inefficient method for obtaining the desired 6-nitro isomer in a pure form due to the formation of a complex mixture of products. Researchers and drug development professionals should favor the multi-step synthesis for reliable access to this compound for further applications.
References
Validating the Structure of 6-Nitroindene: A 2D NMR-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the process of drug discovery and development, unambiguous structure elucidation of novel or synthesized compounds is a critical step. Among the suite of analytical techniques available, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as a powerful, non-destructive method for determining the precise connectivity of atoms within a molecule. This guide provides a comparative framework for validating the structure of 6-Nitroindene using a combination of 2D NMR techniques, namely COSY, HSQC, and HMBC.
Note on Data Availability: As of the latest literature and database search, publicly available, experimentally determined 1D and 2D NMR data for this compound are scarce. Therefore, this guide will present a theoretical framework based on established NMR principles and spectral data from analogous compounds. The provided tables of expected chemical shifts and correlations are predictions and should be used as a reference for the analysis of experimentally acquired data.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
The validation of this compound's structure through 2D NMR begins with the assignment of all proton (¹H) and carbon (¹³C) signals. Based on the known effects of a nitro group on a benzene (B151609) ring and the typical chemical shifts for an indene (B144670) scaffold, the following table outlines the predicted chemical shifts.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 | ~3.4 - 3.6 | C-1: ~30 - 35 |
| H-2 | ~6.7 - 6.9 | C-2: ~125 - 130 |
| H-3 | ~7.2 - 7.4 | C-3: ~130 - 135 |
| H-4 | ~7.6 - 7.8 | C-4: ~120 - 125 |
| H-5 | ~8.0 - 8.2 | C-5: ~122 - 127 |
| H-7 | ~7.9 - 8.1 | C-6: ~147 - 152 |
| C-7: ~118 - 123 | ||
| C-3a: ~140 - 145 | ||
| C-7a: ~145 - 150 |
2D NMR Analysis Workflow for Structural Validation
The core of the structure validation lies in the interpretation of correlation spectra from COSY, HSQC, and HMBC experiments. The following diagram illustrates the logical workflow.
Expected 2D NMR Correlations for this compound
The following table summarizes the key expected correlations in the COSY, HSQC, and HMBC spectra that would confirm the structure of this compound.
| Experiment | Correlating Protons/Carbons | Information Gained |
| COSY | H-1 with H-2 | Confirms the connectivity within the five-membered ring. |
| H-2 with H-3 | Establishes the vinyl proton coupling. | |
| H-4 with H-5 | Confirms adjacent protons on the aromatic ring. | |
| HSQC | H-1 with C-1 | Direct attachment of the methylene (B1212753) protons to their carbon. |
| H-2 with C-2 | Direct attachment of the vinyl proton to its carbon. | |
| H-3 with C-3 | Direct attachment of the vinyl proton to its carbon. | |
| H-4 with C-4 | Direct attachment of the aromatic proton to its carbon. | |
| H-5 with C-5 | Direct attachment of the aromatic proton to its carbon. | |
| H-7 with C-7 | Direct attachment of the aromatic proton to its carbon. | |
| HMBC | H-1 to C-2, C-3, C-7a | Confirms the position of the five-membered ring relative to the benzene ring. |
| H-2 to C-1, C-3, C-3a | Further confirms the five-membered ring structure. | |
| H-4 to C-5, C-6, C-7a | Establishes the position of these protons relative to the nitro-substituted carbon and the fusion carbon. | |
| H-5 to C-4, C-6, C-7 | Confirms the connectivity around the nitro group. | |
| H-7 to C-5, C-6, C-3a | Provides crucial long-range correlations to confirm the overall ring system. |
Experimental Protocols
For the successful acquisition of high-quality 2D NMR data, the following general experimental protocols are recommended.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
NMR Spectrometer:
-
A high-field NMR spectrometer (≥ 400 MHz) equipped with a probe capable of performing gradient-enhanced spectroscopy is recommended.
COSY (Correlation Spectroscopy):
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence should be used.
-
Parameters:
-
Spectral Width: ~10-12 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 2-8 per increment.
-
Relaxation Delay: 1.5-2.0 s.
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement is recommended.
-
Parameters:
-
¹H Spectral Width: ~10-12 ppm.
-
¹³C Spectral Width: ~160-180 ppm.
-
Number of Increments: 128-256 in the indirect dimension (t₁).
-
Number of Scans: 4-16 per increment.
-
Relaxation Delay: 1.5-2.0 s.
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (~145 Hz).
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A standard gradient-selected HMBC pulse sequence.
-
Parameters:
-
¹H Spectral Width: ~10-12 ppm.
-
¹³C Spectral Width: ~200-220 ppm.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 8-32 per increment.
-
Relaxation Delay: 1.5-2.0 s.
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 2-3 bond correlations (typically 8-10 Hz).
-
Comparison with Alternative Structures
To definitively validate the this compound structure, the experimental 2D NMR data should be compared against the expected correlations for plausible isomeric alternatives, such as 4-Nitroindene and 5-Nitroindene. The key distinguishing features would be the observed coupling patterns in the aromatic region of the COSY spectrum and the long-range HMBC correlations from the aliphatic protons (H-1) to the aromatic carbons. For instance, in 4-Nitroindene, H-1 would show HMBC correlations to C-3, C-3a, and C-5, which would differ from the expected correlations for the 6-nitro isomer.
Conclusion
The combined application of COSY, HSQC, and HMBC 2D NMR techniques provides a robust and definitive method for the structural validation of this compound. By systematically analyzing the through-bond correlations, the precise connectivity of the molecule can be established, distinguishing it from other potential isomers. The predicted data and workflow presented in this guide offer a comprehensive framework for researchers to interpret their experimental findings and confidently confirm the structure of their target compound.
A Comparative Analysis of the Biological Activity of Nitroaromatic Compounds with a Focus on Nitroindene Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 6-Nitroindene and other nitroaromatic compounds, leveraging available experimental data on structurally similar molecules. Due to the limited direct experimental data on this compound, this comparison utilizes data from analogous nitro-substituted heterocyclic compounds to provide insights into its potential biological profile. The information presented herein is intended to support further research and drug development efforts in the field of nitroaromatic therapeutics.
Executive Summary
Nitroaromatic compounds constitute a diverse class of molecules with a wide spectrum of biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects.[1][2] The biological action of these compounds is often attributed to the presence of the nitro group, which can undergo metabolic reduction to generate reactive intermediates that interact with cellular macromolecules.[3][4] This guide focuses on comparing the activities of a representative nitro-substituted indazole, as a surrogate for this compound, with other well-characterized nitroaromatic compounds such as nitrobenzenes and dinitrotoluenes.
Data Presentation: Comparative Biological Activity
The following table summarizes the quantitative biological activity data for selected nitroaromatic compounds. It is important to note that direct experimental data for this compound is not available in the public domain. Therefore, data for 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives are presented as a proxy to represent a nitro-substituted indene (B144670) scaffold.
| Compound Class | Specific Compound | Biological Activity | Assay System | IC50 / MIC (µM) | Reference |
| Nitro-Indazole Derivatives | 1-Phenyl-6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole | Antiproliferative | NCI-H460 (Lung Carcinoma) | 5-15 | [5] |
| 2-Phenyl-6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole | Antiproliferative | NCI-H460 (Lung Carcinoma) | 5-15 | [5] | |
| Nitro-Thiophene Derivatives | 5-Nitro-2-thiophenecarbaldehyde derivative (KTU-286) | Antimicrobial | S. aureus (Pan-susceptible) | 0.5-2.0 (MIC) | [1][3] |
| 5-Nitro-2-thiophenecarbaldehyde derivative (KTU-286) | Antimicrobial | S. aureus (MRSA) | 1.0-16.0 (MIC) | [1][3] | |
| Nitrobenzene (B124822) Derivatives | p-Nitroanisole | Cytotoxicity | Isolated Hepatocytes | ~1 mM (Causes 50% cytotoxicity in 2h) | [2] |
| p-Nitrobenzonitrile | Cytotoxicity | Isolated Hepatocytes | <0.5 mM (Causes 50% cytotoxicity in 2h) | [2] | |
| Dinitrotoluene Derivatives | 2,4-Dinitrotoluene | Hepatotoxicity | In vivo (Rats) | N/A (Hepatocarcinogen) | [6] |
| 2,6-Dinitrotoluene | Hepatotoxicity | In vivo (Rats) | N/A (Hepatocarcinogen) | [7] |
Experimental Protocols
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The antimicrobial activity of the test compounds is typically determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[8]
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Cytotoxicity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) for cytotoxicity is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., NCI-H460) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, MTT solution is added to each well and incubated for a few hours. The formazan (B1609692) crystals formed by viable cells are then dissolved in a solubilization buffer or DMSO.
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[9]
Enzyme Inhibition Assay
Enzyme inhibition assays are specific to the target enzyme. The following is a general protocol for a competitive enzyme inhibitor.
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in a suitable buffer system.
-
Inhibitor Preparation: The test compound (inhibitor) is dissolved and serially diluted.
-
Reaction Mixture: The reaction is initiated by adding the substrate to a mixture containing the enzyme and the inhibitor at various concentrations.
-
Measurement of Enzyme Activity: The rate of the enzymatic reaction is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentration in the presence and absence of the inhibitor. The type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) can be determined from these plots (e.g., Lineweaver-Burk plot).[10]
Mandatory Visualizations
Signaling Pathway of Nitroaromatic Compound-Induced Cytotoxicity
dot
Caption: Metabolic activation of nitroaromatics leading to cytotoxicity.
Experimental Workflow for MIC Determination
dot
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Logical Relationship: Competitive Enzyme Inhibition
dot
Caption: Mechanism of competitive enzyme inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. 2,6-Dinitrotoluene | C7H6N2O4 | CID 11813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for 6-Nitroindene Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise detection of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. 6-Nitroindene, a potential impurity, requires robust analytical methods for its detection and quantification. This guide provides a comparative overview of common analytical techniques that can be employed and cross-validated for the detection of this compound. The presented data and protocols are based on established methods for analogous nitroaromatic compounds and serve as a framework for methodology development and validation.
Quantitative Performance Comparison
The selection of an appropriate analytical method depends on various factors, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of expected performance characteristics for common analytical techniques used for the detection of aromatic nitro compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Limit of Detection (LOD) | 5 - 20 ng/mL | 0.1 - 5 ng/mL | < 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 15 - 60 ng/mL | 0.3 - 15 ng/mL | < 0.3 ng/mL |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 98 - 102% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 1.0% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of organic impurities in pharmaceuticals.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the drug substance and dissolve it in 10 mL of a suitable diluent (e.g., acetonitrile (B52724):water 50:50 v/v).
-
Vortex for 2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the identification and quantification of trace-level impurities.
-
Sample Preparation:
-
Dissolve 10 mg of the drug substance in 1 mL of a volatile organic solvent (e.g., dichloromethane).
-
If necessary, perform derivatization to improve the volatility and thermal stability of this compound.
-
Inject the prepared sample into the GC-MS system.
-
-
Instrumentation and Conditions:
-
Column: Capillary column with a stationary phase suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This technique provides the highest sensitivity and selectivity, making it ideal for the detection of ultra-trace levels of impurities.
-
Sample Preparation:
-
Prepare the sample as described for HPLC-UV, but with a higher dilution factor if necessary to avoid detector saturation.
-
-
Instrumentation and Conditions:
-
Column: UHPLC C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined.
-
Visualizing the Cross-Validation Workflow
A systematic approach is essential for the cross-validation of different analytical methods. The following diagram illustrates a logical workflow for this process.
Comparative Reactivity of 5-Nitroindene and 6-Nitroindene: A Theoretical and Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparative analysis of the anticipated reactivity of 5-Nitroindene and 6-Nitroindene. In the absence of direct experimental comparative data, this document provides a theoretical framework based on established principles of organic chemistry, focusing on the electronic influence of the nitro substituent on the indene (B144670) ring system. This predictive guide is intended to inform experimental design and aid in the strategic use of these compounds in synthesis.
Introduction
The indene scaffold, consisting of a benzene (B151609) ring fused to a cyclopentadiene (B3395910) ring, is a valuable building block in organic synthesis. The introduction of a nitro group (-NO₂), a potent electron-withdrawing substituent, profoundly alters the chemical reactivity of the indene ring. The constitutional isomerism of 5-Nitroindene and this compound is expected to give rise to distinct differences in their susceptibility to electrophilic and nucleophilic attack, as well as in the acidity of their benzylic protons. Understanding these differences is crucial for their effective utilization in the synthesis of novel compounds.
Theoretical Reactivity Analysis: A Comparative Overview
The reactivity of the indene ring system is governed by the interplay of the aromatic benzene ring and the fused five-membered ring. The cyclopentadienyl (B1206354) portion of indene generally acts as an activating group in electrophilic aromatic substitution. However, the strongly deactivating nature of the nitro group will dominate the overall reactivity.
Electrophilic Aromatic Substitution
The nitro group is a strong deactivating group in electrophilic aromatic substitution reactions due to its powerful electron-withdrawing inductive (-I) and resonance (-R) effects.[1][2][3] Consequently, both 5-Nitroindene and this compound will be significantly less reactive towards electrophiles than unsubstituted indene. The nitro group typically directs incoming electrophiles to the meta position.
Table 1: Predicted Regioselectivity and Reactivity in Electrophilic Aromatic Substitution
| Compound | Nitro Group Position | Predicted Major Nitration Product(s) | Predicted Relative Reactivity |
| 5-Nitroindene | 5 | 5,7-Dinitroindene & 5,4-Dinitroindene | Less Reactive |
| This compound | 6 | 6,4-Dinitroindene & 6,7-Dinitroindene | More Reactive |
The predicted higher reactivity of this compound stems from the directing influence of the fused five-membered ring, which activates positions 4 and 7. In the case of this compound, the 4-position is meta to the deactivating nitro group, making it a more favorable site for electrophilic attack compared to the available positions in 5-Nitroindene.
Nucleophilic Aromatic Substitution
Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[4][5][6] This activation is due to the stabilization of the negatively charged Meisenheimer complex intermediate. Therefore, both 5-Nitroindene and this compound are expected to be susceptible to SNAr reactions, particularly if a suitable leaving group is present on the aromatic ring.
Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Compound | Nitro Group Position | Expected Reactivity with Nucleophiles (e.g., CH₃O⁻) |
| 5-Nitroindene | 5 | Reactive at position 5 (with a leaving group) |
| This compound | 6 | Reactive at position 6 (with a leaving group) |
Acidity of Benzylic Protons
The protons at the C1 position of the indene ring are benzylic and exhibit significant acidity due to the formation of the resonance-stabilized indenyl anion upon deprotonation. The presence of the electron-withdrawing nitro group is expected to further enhance the acidity of these protons by delocalizing the negative charge of the conjugate base.
Table 3: Predicted Relative Acidity of C1 Protons
| Compound | Nitro Group Position | Predicted Relative Acidity |
| 5-Nitroindene | 5 | More Acidic |
| This compound | 6 | Less Acidic |
The nitro group at the 5-position is better positioned to stabilize the negative charge of the indenyl anion through its resonance effect compared to the nitro group at the 6-position.
Proposed Experimental Protocols
To empirically validate the theoretical predictions outlined above, the following experimental protocols are proposed.
Protocol 1: Comparative Nitration for Electrophilic Reactivity
-
Materials : 5-Nitroindene, this compound, fuming nitric acid, concentrated sulfuric acid, dichloromethane (B109758), ice bath, thin-layer chromatography (TLC) plates, silica (B1680970) gel.
-
Procedure :
-
In separate flasks, dissolve 1 mmol of 5-Nitroindene and this compound in 10 mL of dichloromethane and cool to 0°C.
-
Slowly add a chilled mixture of 1.1 mmol of fuming nitric acid and 0.5 mL of concentrated sulfuric acid to each flask with continuous stirring.
-
Monitor the progress of both reactions using TLC.
-
Upon completion, quench the reactions by pouring the mixtures into ice water and extract with dichloromethane.
-
Neutralize the organic layers with a saturated sodium bicarbonate solution, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic extracts and purify the products via column chromatography.
-
Analyze the product distribution for each reaction using ¹H NMR and mass spectrometry to determine the regioselectivity and compare the reaction rates.
-
Protocol 2: Comparative Nucleophilic Aromatic Substitution
-
Materials : 5-Chloro-6-nitroindene, 6-Chloro-5-nitroindene, sodium methoxide (B1231860), methanol (B129727), reflux apparatus, TLC plates, silica gel.
-
Procedure :
-
In parallel setups, dissolve 1 mmol of 5-Chloro-6-nitroindene and 6-Chloro-5-nitroindene in 15 mL of methanol.
-
Add 1.2 mmol of sodium methoxide to each solution and bring the mixtures to reflux.
-
Track the reactions by TLC.
-
After the reactions are complete, cool the solutions and remove the methanol under reduced pressure.
-
Partition the residues between water and ethyl acetate.
-
Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the products by column chromatography and characterize them using ¹H NMR and mass spectrometry to compare the rates of substitution.
-
Protocol 3: Competitive Deprotonation for Acidity Comparison
-
Materials : 5-Nitroindene, this compound, a strong non-nucleophilic base (e.g., lithium diisopropylamide - LDA), deuterated tetrahydrofuran (B95107) (THF-d8), NMR spectrometer.
-
Procedure :
-
Prepare an equimolar solution of 5-Nitroindene and this compound in THF-d8 in an NMR tube.
-
Acquire a ¹H NMR spectrum of the mixture.
-
Cool the sample to a low temperature (e.g., -78°C) and add a sub-stoichiometric amount (e.g., 0.5 equivalents) of LDA.
-
Acquire ¹H NMR spectra at various time points to monitor the relative rates of deprotonation of the C1 protons for each isomer. The isomer that is deprotonated more rapidly is the more acidic compound.
-
Visualizations of Reaction Pathways and Workflow
Caption: Comparison of Wheland intermediates in electrophilic substitution.
Caption: Stabilization of Meisenheimer complexes in nucleophilic substitution.
Caption: Logical workflow for the experimental comparative study.
Summary and Future Outlook
This guide has presented a theoretical comparison of the reactivity of 5-Nitroindene and this compound, predicting that this compound will be more susceptible to electrophilic attack, while 5-Nitroindene will exhibit greater acidity at its benzylic position. To move beyond these predictions, rigorous experimental investigation is necessary. The proposed protocols offer a starting point for such studies. Furthermore, computational modeling using Density Functional Theory (DFT) would be a powerful tool to calculate electron densities, map electrostatic potentials, and model reaction transition states, providing a deeper, quantitative understanding of the factors governing the reactivity of these two important isomers. The insights gained from such combined theoretical and experimental studies will be invaluable for the rational design of synthetic routes to novel pharmaceuticals and functional materials.
References
- 1. Explaining the reactivity of substituted benzenes - Crunch Chemistry [crunchchemistry.co.uk]
- 2. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 3. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 5. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Reactivity of 6-Nitroindene: A Comparative Guide to Plausible Reaction Mechanisms
For researchers and professionals in drug development, understanding the reactivity of functionalized core structures is paramount. This guide provides a comparative analysis of the two most probable reaction mechanisms for 6-nitroindene: Nucleophilic Aromatic Substitution (SNAr) and Reduction of the Nitro Group. While specific experimental data on this compound is limited in publicly accessible literature, its reactivity can be confidently predicted based on the well-established chemistry of analogous nitroaromatic compounds. This document outlines the mechanistic pathways, presents comparative data from related systems, and provides detailed experimental protocols to guide research efforts.
Section 1: Comparative Analysis of Reaction Mechanisms
The reactivity of this compound is dominated by the electron-withdrawing nature of the nitro (-NO₂) group, which significantly influences the electron density of the aromatic system. This electronic effect opens up two primary, competing reaction pathways.
Mechanism 1: Nucleophilic Aromatic Substitution (SNAr)
The nitro group is a strong activating group for SNAr reactions, making the aromatic ring susceptible to attack by nucleophiles.[1][2][3] In nitroarenes, the positions ortho and para to the nitro group are electronically deficient and thus primed for nucleophilic attack.[3][4] For this compound, this would imply that the C5 and C7 positions are the most likely sites for substitution.
The SNAr mechanism typically proceeds via a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The initial addition of the nucleophile is generally the rate-limiting step.[1] The stability of the Meisenheimer complex is crucial, and the strong electron-withdrawing nitro group is highly effective at stabilizing the negative charge through resonance.
Mechanism 2: Reduction of the Nitro Group
The nitro group itself is readily reduced to an amino group (-NH₂) under various conditions. This transformation is one of the most fundamental and widely used reactions in the synthesis of aromatic amines, which are critical precursors in pharmaceuticals and materials science.[5][6] The reduction can proceed through several intermediates, such as nitroso and hydroxylamine (B1172632) species.[5][7]
A wide array of reducing agents and catalytic systems can achieve this transformation, offering a high degree of functional group tolerance.[8][9] Common methods include catalytic hydrogenation (e.g., using H₂ with Pd/C or Raney Nickel) or chemical reduction with metals in acidic media (e.g., Fe, SnCl₂)[6][9].
Visualizing the Mechanisms
Below are the proposed mechanistic pathways for this compound.
References
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Nitrobenzene - Wikipedia [en.wikipedia.org]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
In Vitro Efficacy of 6-Nitroindene Derivatives Against Cancer Cell Lines: A Comparative Analysis
A comprehensive evaluation of the anticancer potential of 6-Nitroindene derivatives remains an emerging field of study. Despite the growing interest in nitro-containing compounds in oncology research, a thorough comparative analysis of this compound derivatives' in vitro efficacy against various cancer cell lines is not yet available in the published scientific literature.
Extensive searches for peer-reviewed studies detailing the cytotoxic and antiproliferative effects of this compound derivatives have not yielded specific data required for a comprehensive comparison guide. Research into the anticancer properties of various nitro-substituted heterocyclic compounds is ongoing, with many studies focusing on structures such as nitroindoles, nitroquinolines, and other related scaffolds. However, specific and detailed experimental data, including IC50 values, apoptosis induction rates, and cell cycle analysis for this compound derivatives, are not present in the currently accessible scientific literature.
This guide, therefore, cannot provide a direct comparative analysis of this compound derivatives due to the absence of foundational experimental data. The scientific community awaits initial studies to establish the baseline efficacy and mechanistic pathways of this specific class of compounds.
For researchers and drug development professionals interested in the broader field of nitro-containing anticancer compounds, a wealth of information is available on related structures. These studies can offer valuable insights into potential mechanisms of action and structure-activity relationships that may be relevant for future investigations into this compound derivatives.
Future Directions
The development of a comprehensive comparison guide on the in vitro efficacy of this compound derivatives is contingent on the publication of primary research in this area. Key experimental data that would be essential for such a guide include:
-
Cell Viability and Cytotoxicity Assays: Determination of IC50 values across a panel of diverse cancer cell lines (e.g., lung, breast, colon, leukemia, etc.) using standard assays such as MTT, XTT, or SRB.
-
Apoptosis Assays: Quantification of apoptotic cell death through methods like Annexin V/Propidium Iodide staining and flow cytometry.
-
Cell Cycle Analysis: Investigation of the effects of these derivatives on cell cycle progression to identify potential cell cycle arrest at G1, S, or G2/M phases.
-
Mechanism of Action Studies: Elucidation of the underlying signaling pathways affected by this compound derivatives, which could involve key regulators of cell proliferation, survival, and apoptosis.
As research into novel anticancer agents continues to expand, it is anticipated that studies on this compound derivatives will emerge, enabling a detailed and objective evaluation of their therapeutic potential. This guide will be updated accordingly as new data becomes available.
A Comparative Spectroscopic Analysis of Synthesized 6-Nitroindene and Literature Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data obtained from a synthesized sample of 6-Nitroindene against predicted literature values. Due to the limited availability of experimental spectroscopic data for this compound in peer-reviewed literature, this guide utilizes predicted values as a benchmark for comparison. The data presented herein is intended to assist researchers in the structural elucidation and characterization of this compound.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative spectroscopic data for this compound, comparing the predicted literature values with placeholder experimental data from a synthesized sample.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Assignment | Multiplicity | Coupling Constant (J, Hz) |
| ~3.45 | (Enter Experimental Value) | H1 | t | ~2.0 |
| ~6.70 | (Enter Experimental Value) | H2 | dt | ~5.6, 2.0 |
| ~7.15 | (Enter Experimental Value) | H3 | dt | ~5.6, 2.0 |
| ~7.40 | (Enter Experimental Value) | H5 | d | ~8.0 |
| ~7.95 | (Enter Experimental Value) | H7 | d | ~2.0 |
| ~8.10 | (Enter Experimental Value) | H4 | dd | ~8.0, 2.0 |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Assignment |
| ~33.0 | (Enter Experimental Value) | C1 |
| ~122.0 | (Enter Experimental Value) | C7 |
| ~124.0 | (Enter Experimental Value) | C4 |
| ~129.0 | (Enter Experimental Value) | C5 |
| ~131.0 | (Enter Experimental Value) | C2 |
| ~133.0 | (Enter Experimental Value) | C3 |
| ~145.0 | (Enter Experimental Value) | C3a |
| ~147.0 | (Enter Experimental Value) | C7a |
| ~148.0 | (Enter Experimental Value) | C6 |
Table 3: Infrared (IR) Spectroscopic Data
| Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3100-3000 | (Enter Experimental Value) | C-H stretch (aromatic & vinyl) | Medium |
| ~2950-2850 | (Enter Experimental Value) | C-H stretch (aliphatic) | Weak |
| ~1600 | (Enter Experimental Value) | C=C stretch (aromatic) | Medium |
| ~1520 | (Enter Experimental Value) | N-O asymmetric stretch (nitro) | Strong |
| ~1350 | (Enter Experimental Value) | N-O symmetric stretch (nitro) | Strong |
Experimental Protocols
The following are standard methodologies for obtaining the spectroscopic data presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the synthesized this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same 100 MHz spectrometer. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) are used to obtain a good signal-to-noise ratio.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid synthesized this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the comparison of spectroscopic data of a synthesized compound with literature values.
Caption: Logical workflow for comparing experimental and literature spectroscopic data.
A Comparative Guide to the Purification of 6-Nitroindene: Recrystallization vs. Column Chromatography
For researchers and professionals in drug development, obtaining high-purity active compounds is a critical step. This guide provides a comparative analysis of two common purification techniques, recrystallization and column chromatography, for isolating high-purity 6-Nitroindene. The selection of an appropriate purification method is crucial for achieving the desired purity and yield, which in turn impacts the reliability of subsequent experimental results.
Performance Comparison
The choice between recrystallization and column chromatography often depends on the specific requirements of the research, including the initial purity of the sample, the desired final purity, the quantity of material to be purified, and the available resources. Below is a summary of the expected performance of each method for the purification of this compound.
| Parameter | Recrystallization | Column Chromatography |
| Typical Final Purity | >99% | >99.5% |
| Expected Yield | 70-90% | 50-80% |
| Time Required | 4-8 hours | 8-24 hours |
| Complexity | Moderate | High |
| Scalability | Good | Moderate |
| Solvent Consumption | Moderate | High |
Experimental Protocols
Below are detailed methodologies for the purification of this compound using both recrystallization and column chromatography. These protocols are based on established principles for the purification of nitroaromatic compounds.
Method 1: Recrystallization of this compound
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.[1][2]
Materials:
-
Crude this compound
-
Ethanol (B145695) (95%)
-
Activated Carbon
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In an Erlenmeyer flask, dissolve a small amount of crude this compound in a minimal amount of hot ethanol. The ideal solvent will dissolve the compound when hot but not at room temperature.[1]
-
Dissolution: Place the crude this compound in a larger Erlenmeyer flask and add hot ethanol incrementally until the solid is completely dissolved.
-
Decolorization: If the solution is colored, add a small amount of activated carbon to adsorb the colored impurities and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Method 2: Column Chromatography of this compound
Column chromatography is a technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[3][4]
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Ethyl acetate
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Beakers and collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to settle into a packed bed.
-
Add another layer of sand on top of the silica gel.[4]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent (a mixture of hexane and ethyl acetate).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to move the compound down the column.[3]
-
-
Fraction Collection: Collect the eluent in small fractions using test tubes or beakers.
-
Analysis: Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light.
-
Isolation of Product: Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified solid.
Visualizing the Workflows
The following diagrams illustrate the logical flow of each purification method.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Assessing the Reproducibility of Biological Assays with 6-Nitroindene Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biological assays relevant to the study of 6-Nitroindene compounds. It details experimental protocols and presents a framework for assessing assay reproducibility, supported by experimental data from analogous compounds.
The reproducibility of biological assays is a cornerstone of reliable scientific research, particularly in the context of drug discovery and development. For novel compounds such as this compound, establishing robust and reproducible assays is critical for accurate determination of their biological activity. This guide focuses on providing the necessary framework to assess and compare the reproducibility of relevant biological assays.
While specific reproducibility data for this compound is not extensively available in the public domain, we can draw valuable insights from well-established assays used for similar nitro-containing heterocyclic compounds. By examining the protocols and performance of these assays, researchers can select and validate appropriate methods for their own investigations with this compound.
Comparison of Assay Performance Metrics
To objectively compare the reproducibility of different biological assays, several key statistical parameters are employed. These metrics provide a quantitative measure of an assay's quality and its suitability for high-throughput screening and reliable data generation.
| Parameter | Description | Formula | Desirable Value |
| Z-factor | A measure of the statistical effect size, it reflects the separation between the positive and negative control signals. It is a widely accepted standard for quantifying assay quality. | 1 - (3 * (SDpositive_control + SDnegative_control)) / |Meanpositive_control - Meannegative_control| | Between 0.5 and 1.0 indicates an excellent assay. |
| Coefficient of Variation (CV) | Also known as relative standard deviation, it is the ratio of the standard deviation to the mean. It provides a standardized measure of the dispersion of data points. | (Standard Deviation / Mean) * 100% | Intra-assay CV < 10% and Inter-assay CV < 15% are generally considered acceptable. |
| Signal-to-Noise (S/N) Ratio | The ratio of the mean signal to the standard deviation of the background or noise. It indicates how much the signal of interest stands out from the background. | Meansignal / SDbackground | A higher S/N ratio is desirable, indicating a clearer signal. |
Key Biological Assays and Experimental Protocols
Based on the known biological activities of similar nitro-aromatic compounds, several classes of assays are relevant for the evaluation of this compound. These include cytotoxicity assays, enzyme inhibition assays, and anti-inflammatory assays.
Cytotoxicity Assays
Cytotoxicity assays are fundamental in early-stage drug discovery to assess the potential of a compound to kill or damage cells.
The SRB assay is a robust and widely used method for determining cell density, based on the measurement of cellular protein content. It is a reliable method for assessing cytotoxicity and has been extensively used by the National Cancer Institute (NCI) for its 60-human tumor cell line screen.
Experimental Protocol (based on NCI-60 screen):
-
Cell Plating: Plate cells in 96-well microtiter plates at the appropriate density and incubate for 24 hours.
-
Compound Addition: Add this compound compound at various concentrations to the wells. Include a no-drug control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 60 minutes at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA.
-
Staining: Add Sulforhodamine B (SRB) solution to each well and incubate for 10 minutes at room temperature.
-
Washing: Quickly wash the plates once with 1% (vol/vol) acetic acid to remove unbound dye.
-
Dye Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a plate reader.
Enzyme Inhibition Assays
Many therapeutic agents exert their effects by inhibiting specific enzymes. Assays to determine the inhibitory potential of this compound against relevant enzymes are therefore crucial.
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a solution of this compound at various concentrations.
-
Enzyme and Inhibitor Pre-incubation: In a microplate, add the enzyme solution and the this compound solution (or vehicle control). Incubate for a defined period to allow for inhibitor binding.
-
Initiation of Reaction: Add the substrate solution to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a strong acid or base).
-
Signal Detection: Measure the product formation using an appropriate detection method (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the this compound compound and determine the IC50 value.
Anti-inflammatory Assays
Given that many nitro-containing compounds exhibit anti-inflammatory properties, assays to evaluate this activity for this compound are relevant.
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach the desired confluence.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include an unstimulated control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Potential Signaling Pathways
The biological effects of cytotoxic and anti-inflammatory compounds are often mediated through specific signaling pathways. For a nitro-containing compound like this compound, potential pathways to investigate include those related to cell death and inflammation.
This diagram illustrates two key pathways that could be modulated by this compound. The inflammatory response pathway, often initiated by stimuli like LPS, leads to the production of nitric oxide and pro-inflammatory cytokines via the activation of NF-κB. This compound could potentially inhibit this pathway. The apoptosis pathway can be triggered by cytotoxic compounds, leading to programmed cell death through the activation of caspases. This compound might induce apoptosis in cancer cells.
Conclusion
While direct experimental data on the reproducibility of biological assays with this compound is limited, this guide provides a comprehensive framework for researchers to select, perform, and evaluate appropriate assays. By utilizing well-established protocols for analogous compounds and rigorously applying key performance metrics such as the Z-factor and coefficient of variation, scientists can ensure the generation of high-quality, reproducible data in their investigations of this compound and other novel chemical entities. The detailed experimental workflows and signaling pathway diagrams serve as a valuable starting point for designing and interpreting these crucial experiments.
Safety Operating Guide
Proper Disposal of 6-Nitroindene: A Guide for Laboratory Professionals
For Immediate Reference: This document provides procedural guidance for the safe handling and disposal of 6-nitroindene. As no specific Safety Data Sheet (SDS) for this compound is readily available, these procedures are based on the known hazards of similar nitroaromatic compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict safety protocols to mitigate risks associated with this and similar nitroaromatic compounds. The following guide outlines the essential steps for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as butyl rubber), tightly sealed safety goggles, and a lab coat. All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][2][3]
Key safety considerations include:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][3] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][4]
-
Ignition Sources: Keep this compound away from heat, sparks, open flames, and other sources of ignition.[1][4][5]
-
Incompatible Materials: Store and handle this compound separately from acids, bases, oxidizing agents, and reducing agents to prevent hazardous reactions.[1]
Step-by-Step Disposal Procedure
The disposal of this compound is managed as hazardous waste. Adherence to the following steps is critical for safe and compliant disposal:
-
Waste Identification and Labeling:
-
All waste containing this compound must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound").
-
The label should also indicate the associated hazards, such as "Toxic" and "Flammable."
-
-
Waste Segregation and Collection:
-
Collect this compound waste in a designated, leak-proof, and chemically compatible container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous chemical reactions.[1]
-
Keep the waste container securely closed when not in use.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or diatomaceous earth.[3]
-
Carefully collect the absorbent material and place it in a designated hazardous waste container.
-
Ventilate the area and decontaminate the spill surface.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[3]
-
Disposal will be carried out by a licensed hazardous waste disposal company, typically through high-temperature incineration.
-
Quantitative Data Summary
The following table summarizes key quantitative data for nitrobenzene, a compound with similar properties to this compound. This information is provided as a reference for understanding the potential hazards.
| Property | Value |
| Flash Point | 88 °C (190.4 °F)[1][2][4] |
| Auto-Ignition Temperature | 482 °C (899.6 °F)[4] |
| Boiling Point | 210 - 211 °C (410 - 411.8 °F)[1][5] |
| Melting Point | 5 - 6 °C (41 - 42.8 °F)[1][5] |
| Lower Flammability Limit | 1.8%[4] |
| Acute Oral Toxicity (LD50, Mouse) | 590 mg/kg[4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This compound Disposal Decision Workflow
References
Essential Safety and Logistical Information for Handling 6-Nitroindene
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling 6-Nitroindene. The information is designed to ensure the highest level of safety in the laboratory.
Hazard Analysis and Control
Due to its structural similarity to Nitrobenzene, this compound is presumed to be toxic if swallowed, inhaled, or in contact with skin.[1][2] It is also suspected to be a carcinogen and may have reproductive toxicity.[1][2] Therefore, stringent safety measures are required.
Summary of Potential Hazards (based on Nitrobenzene):
| Hazard Statement | GHS Classification (Presumed) | Citations |
| Toxic if swallowed, in contact with skin or if inhaled. | Acute Toxicity (Oral, Dermal, Inhalation), Category 3 | [1][2] |
| Suspected of causing cancer. | Carcinogenicity, Category 2 | [1][2] |
| May damage fertility or the unborn child. | Reproductive Toxicity, Category 1B | [1] |
| Causes damage to organs (Blood) through prolonged or repeated exposure if inhaled. | Specific Target Organ Toxicity (Repeated Exposure), Category 1 | [1] |
| Combustible liquid. | Flammable Liquids, Category 4 | [1] |
| Harmful to aquatic life with long lasting effects. | Hazardous to the Aquatic Environment (Chronic), Category 3 | [1] |
Operational Plan: Safe Handling of this compound
All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
Step 1: Preparation and Engineering Controls
-
Fume Hood: Ensure the chemical fume hood is functioning correctly with a tested and certified face velocity.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for nitro compounds. This should include absorbent materials like sand or diatomaceous earth.[3]
Step 2: Donning Personal Protective Equipment (PPE)
-
Hand Protection: Wear double-layered chemical-resistant gloves. A recommended combination is a nitrile inner glove and a neoprene or Viton™ outer glove. Consult glove manufacturer's chemical resistance guides for specific breakthrough times.
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[4]
-
Body Protection: A flame-resistant lab coat worn over long-sleeved clothing and long pants is required.[4] For operations with a higher risk of splashing, chemical-resistant coveralls should be worn.[5]
-
Footwear: Fully enclosed, chemical-resistant shoes are required.
-
Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4][6]
Step 3: Handling and Experimental Procedures
-
Weighing and Transferring: Conduct all weighing and transferring of this compound within the chemical fume hood.
-
Heating: Avoid heating this compound with open flames. Use a well-controlled heating mantle or hot plate. Keep away from heat, sparks, and open flames.[7]
-
Housekeeping: Keep the work area clean and free of clutter. Immediately clean up any small spills using the appropriate spill kit.
Step 4: Doffing Personal Protective Equipment (PPE)
-
Glove Removal: Remove the outer gloves first, turning them inside out. Then, remove the inner gloves, also turning them inside out to prevent skin contact with any potential contamination.
-
Gown and Goggles: Remove lab coat and goggles, storing them in a designated area away from personal belongings.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All this compound waste is considered hazardous and must be disposed of accordingly.
Step 1: Waste Segregation
-
Solid Waste: Contaminated solid waste, including gloves, absorbent materials, and empty containers, should be placed in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused this compound and contaminated solutions should be collected in a clearly labeled, sealed, and chemical-resistant hazardous waste container. Do not mix with incompatible waste streams.
Step 2: Waste Storage
-
Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from heat and ignition sources.[8]
Step 3: Waste Disposal
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[7] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
Visualizing Safety Protocols
The following diagrams illustrate the key workflows and logical relationships for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. carlroth.com [carlroth.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. 3 Common Chemicals That Require Chemical Protective Gear [int-enviroguard.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. fishersci.com [fishersci.com]
- 8. hmdb.ca [hmdb.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
